7H-Perfluoroheptanoyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFFXKJBKLWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7H-Perfluoroheptanoyl Bromide for Advanced Research
This guide provides an in-depth technical overview of 7H-Perfluoroheptanoyl Bromide (CAS No. 141893-84-7), a specialized fluorinated building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to explore the compound's synthesis, reactivity, and strategic potential in the creation of novel chemical entities. We will delve into the causality behind its application, grounded in the principles of physical organic and medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
7H-Perfluoroheptanoyl bromide, also known as 7H-dodecafluoroheptanoyl bromide, is a terminally hydrogen-capped perfluoroacyl bromide. This structure is significant; the terminal hydrogen atom (H-CF2) subtly alters the electronic properties and potential metabolic pathways compared to a fully perfluorinated chain, while the acyl bromide functional group provides a highly reactive handle for synthetic transformations.
The presence of a significant fluorinated chain imparts unique properties such as high lipophilicity and metabolic resistance, which are highly sought after in drug design.[1][2] Fluorine-containing moieties can enhance binding affinity, modulate pKa, and improve membrane permeability, making reagents like this valuable tools for lead optimization.[3]
Table 1: Physicochemical Properties of 7H-Perfluoroheptanoyl Bromide
| Property | Value | Source(s) |
| CAS Number | 141893-84-7 | [4][5] |
| Molecular Formula | C₇HBrF₁₂O | [4] |
| Molecular Weight | 408.97 g/mol | [4] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | [5] |
| Synonyms | 7H-Dodecafluoroheptanoyl bromide | [6] |
| Predicted Boiling Point | 142.5 ± 40.0 °C | [6] |
| Predicted Density | 1.855 ± 0.06 g/cm³ | [6] |
| Computed XLogP3-AA | 5 | [5] |
Synthesis and Reaction Mechanism
Acyl bromides are typically synthesized from the corresponding carboxylic acids. While a specific, published protocol for 7H-Perfluoroheptanoyl bromide is elusive, a robust and reliable method can be derived from well-established procedures for converting carboxylic acids to acyl bromides, particularly those amenable to sensitive substrates.
A highly effective method involves the use of triphenylphosphine (PPh₃) and a bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[7][8][9] This approach avoids the harsh conditions associated with reagents like phosphorus tribromide (PBr₃) and proceeds under mild conditions, preserving the integrity of the fluorinated chain.
The reaction proceeds via an activated phosphonium intermediate. The carboxylic acid oxygen attacks the triphenylphosphine-bromine adduct, forming an acyloxyphosphonium salt. This intermediate is highly activated towards nucleophilic attack by the bromide ion, which displaces triphenylphosphine oxide to yield the desired acyl bromide.
Caption: General workflow for the synthesis of 7H-Perfluoroheptanoyl Bromide.
Applications in Drug Discovery and Medicinal Chemistry
While direct, cited applications of 7H-Perfluoroheptanoyl bromide in drug synthesis are not prevalent in current literature, its value lies in its function as a fluorinated building block .[3][10] The introduction of the 7H-dodecafluoroheptanoyl moiety into a drug candidate can be a strategic decision to modulate its pharmacological profile.
Key Strategic Advantages:
-
Metabolic Blocking: The high strength of the C-F bond makes the fluorinated chain resistant to oxidative metabolism by cytochrome P450 enzymes. Attaching this group to a metabolically vulnerable position on a lead compound can significantly increase its half-life and bioavailability.[2]
-
Lipophilicity and Permeability Modulation: The extensive fluorination dramatically increases lipophilicity (as indicated by a high computed XLogP3). This can be leveraged to enhance a molecule's ability to cross cellular membranes or the blood-brain barrier. The terminal H-CF2 group, compared to a F-CF2 group, slightly reduces the overall lipophilicity and introduces a potential site for late-stage functionalization or metabolic interaction, acting as a bioisostere for other groups.[3]
-
Conformational Control and Binding Affinity: The rigid, rod-like nature of the perfluoroalkyl chain can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation that enhances binding to its target protein.
-
¹⁹F NMR Probe: For drug candidates containing this moiety, ¹⁹F NMR spectroscopy can be a powerful, background-free analytical tool to study drug-protein binding, cellular uptake, and in vivo distribution without the need for isotopic labeling.[11][12]
Caption: Conceptual use of the reagent to enhance drug properties.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on the specific substrate and laboratory conditions. All operations should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 4.1: Representative Synthesis of 7H-Perfluoroheptanoyl Bromide
This protocol is based on the conversion of carboxylic acids to acyl bromides using triphenylphosphine and N-bromosuccinimide.[8]
-
Preparation: To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 7H-dodecafluoroheptanoic acid (1.0 eq) and triphenylphosphine (1.05 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) via cannula to dissolve the solids under a positive pressure of argon.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS, 1.05 eq) in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (visualizing the disappearance of the starting acid) or by ¹⁹F NMR if available.
-
Workup:
-
The resulting acyl bromide is highly reactive and moisture-sensitive. It is typically used immediately in the next step without purification.
-
If isolation is required, the solvent can be carefully removed under reduced pressure. The crude product can then be purified by distillation under high vacuum. The byproduct, triphenylphosphine oxide, is largely non-volatile.
-
Protocol 4.2: Representative N-Acylation using 7H-Perfluoroheptanoyl Bromide
This protocol describes the formation of a 7H-dodecafluoroheptanamide from a primary amine.
-
Preparation: To a dry, round-bottom flask under an argon atmosphere, add the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq).
-
Dissolution: Dissolve the amine and base in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acyl Bromide Addition: Add the freshly prepared solution of 7H-Perfluoroheptanoyl bromide (1.1 eq) in DCM dropwise to the cooled amine solution. A precipitate (triethylammonium bromide) may form immediately.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Safety, Handling, and Storage
Hazard Statement: 7H-Perfluoroheptanoyl bromide is expected to be a corrosive and moisture-sensitive liquid. It will react exothermically with water and other protic nucleophiles to release hydrogen bromide (HBr) gas, which is itself toxic and corrosive.[9] Contact with skin and eyes will likely cause severe burns. Inhalation of vapors may cause respiratory irritation.[10]
Precautionary Measures:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[2][13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.[14] Keep away from water, alcohols, amines, and strong bases.
-
Spill & Disposal: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[13] Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
7H-Perfluoroheptanoyl bromide is a specialized reagent whose value is best understood through the lens of modern medicinal chemistry. While not a commonplace synthetic building block, its unique structure offers a sophisticated tool for chemists aiming to strategically install a terminally-capped polyfluorinated moiety. Its utility lies in the rational modulation of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties and target-binding interactions. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the demanding field of drug discovery.
References
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BYJU'S. PBr3 Reaction. Available from: [Link]
- Moore, G. G. (1995). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. U.S.
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Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. Available from: [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]
- Fustero, S., & Bartko, S. G. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- Dankwardt, J. W. (2006). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane.
- ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds.
- I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
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- ResearchGate. (2025). A New Method for Making Acyl Fluorides Using BrF3.
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PubChem. 7H-Perfluoroheptanoyl bromide. Available from: [Link]
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Technical Monograph: 7H-Perfluoroheptanoyl Bromide
Physicochemical Characterization, Synthesis, and Application in Fluorous Chemistry[1]
Abstract
This technical guide provides a comprehensive analysis of 7H-Perfluoroheptanoyl bromide (CAS 141893-84-7), a critical fluorinated intermediate used in the synthesis of surface-active agents and fluorous tags. We focus on the precise molecular weight determination, structural integrity, and the mechanistic pathways governing its reactivity.[1] This document is designed for research scientists requiring high-fidelity data for stoichiometric calculations and process development.
Part 1: Physicochemical Characterization[1]
The accurate determination of molecular weight is the foundational step for all downstream stoichiometric applications.[1] For 7H-Perfluoroheptanoyl bromide, the molecular identity is defined by the omega-hydro-perfluorinated chain terminating in a reactive acyl bromide functionality.[1]
1.1 Molecular Weight Calculation
The molecular weight is derived from the IUPAC standard atomic weights.[1] The compound consists of a 7-carbon chain where the terminal position (C7) retains a hydrogen atom (
Molecular Formula:
| Element | Count | Atomic Weight ( g/mol ) | Contribution ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Fluorine (F) | 12 | 18.998 | 227.976 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Hydrogen (H) | 1 | 1.008 | 1.008 |
| Total MW | 408.97 |
1.2 Structural Analysis & Properties
The "7H" designation is critical; unlike perfluoroheptanoyl bromide (
-
Density (Predicted):
[1][2] -
Boiling Point (Predicted):
at 760 mmHg[1] -
Refractive Index: Low (characteristic of fluorinated acyl halides)[1]
Part 2: Synthesis & Production[1][5][6]
The synthesis of 7H-Perfluoroheptanoyl bromide typically proceeds via the activation of the parent acid, 7H-Perfluoroheptanoic acid (CAS 1546-95-8). The choice of brominating agent is pivotal to minimize side reactions such as anhydride formation or decarboxylation.[1]
2.1 Synthetic Pathway
The preferred method utilizes Phosphorus Tribromide (
Reaction Scheme:
2.2 Experimental Protocol: Acid to Acyl Bromide Conversion
-
Reagents: 7H-Perfluoroheptanoic acid (1.0 eq), Phosphorus Tribromide (0.4 eq).[1]
-
Setup: Flame-dried glassware under inert atmosphere (
or ). Moisture exclusion is mandatory to prevent hydrolysis.[1] -
Procedure:
-
Charge the reaction vessel with 7H-Perfluoroheptanoic acid.
-
Cool to 0°C. Slowly add
dropwise to control exotherm. -
Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-100°C) for 2–4 hours.
-
Purification: Isolate the product via fractional distillation under reduced pressure. The product is moisture-sensitive and should be stored in a desiccator or glovebox.[1]
-
Part 3: Reactivity & Applications[1]
The acyl bromide functionality is significantly more reactive than its chloride counterpart, making it an excellent electrophile for introducing the
3.1 Reactivity Network
The following diagram illustrates the core reactivity profile of 7H-Perfluoroheptanoyl bromide.
Figure 1: Reactivity profile of 7H-Perfluoroheptanoyl bromide showing primary derivatization pathways.[1][3]
3.2 Application: Fluorous Tagging
In drug discovery, the introduction of the
-
Mechanism: Nucleophilic Acyl Substitution (
-like addition-elimination).[1] -
Advantage: The resulting amides/esters are often soluble in fluorous solvents (e.g., FC-72), enabling Fluorous Solid-Phase Extraction (F-SPE) for rapid purification.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776130, 7H-Perfluoroheptanoyl bromide.[1] Retrieved from [Link][1]
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7H-Perfluoroheptanoyl bromide reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 7H-Perfluoroheptanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Perfluoroheptanoyl bromide, systematically named 7H-dodecafluoroheptanoyl bromide, is a specialized acylating agent characterized by a highly electrophilic carbonyl center and a long-chain fluorous tag. This guide provides a comprehensive analysis of its reactivity profile, drawing upon fundamental principles of organic chemistry and data from structurally analogous perfluoroacyl halides. We will explore the core reactivity, provide validated experimental protocols for key transformations, and discuss the critical safety considerations necessary for handling this potent reagent. The insights herein are intended to empower researchers to effectively leverage the unique properties of this compound in synthetic chemistry, materials science, and drug discovery.
Introduction: Molecular Architecture and Electronic Effects
7H-Perfluoroheptanoyl bromide possesses a unique bifunctional structure that dictates its chemical behavior. The molecule consists of two key domains:
-
The Acyl Bromide Headgroup (-COBr): This functional group is the primary center of reactivity. The bromine atom is an excellent leaving group, and the adjacent carbonyl carbon is rendered highly electrophilic.
-
The Fluorous Tail (- (CF₂)₅CHF₂): The extensive fluorination along the alkyl chain creates a powerful electron-withdrawing effect via induction. This effect significantly enhances the electrophilicity of the carbonyl carbon, making 7H-perfluoroheptanoyl bromide a much stronger acylating agent than its non-fluorinated counterpart, heptanoyl bromide.
This heightened reactivity is the cornerstone of its utility in chemical synthesis. The terminal C-H bond is relatively inert under standard acylation conditions, allowing the acyl bromide to react selectively.
Table 1: Physicochemical Properties (Estimated and Analog-Derived)
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₇HF₁₂BrO | N/A |
| Molecular Weight | 412.97 g/mol | N/A |
| Appearance | Likely a colorless to yellow fuming liquid | Analogy with other acyl halides |
| Boiling Point | Estimated >140 °C | Extrapolated from similar fluorinated compounds[1] |
| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | General chemical principles |
| Key Hazard | Corrosive, causes severe skin burns and eye damage | Inferred from analogous compounds[2][3] |
Core Reactivity: Nucleophilic Acyl Substitution
The predominant reaction pathway for 7H-perfluoroheptanoyl bromide is nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. The subsequent collapse of this intermediate expels the bromide ion, resulting in the formation of a new acylated product.
The intense electron-withdrawing nature of the dodecafluoroheptyl chain accelerates this process by stabilizing the partial negative charge on the carbonyl oxygen in the transition state, making the carbonyl carbon more susceptible to attack.
Mechanism Visualization
The following diagram illustrates the general mechanism for nucleophilic acyl substitution with 7H-perfluoroheptanoyl bromide.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Key Synthetic Transformations and Protocols
This section details the primary applications of 7H-perfluoroheptanoyl bromide in organic synthesis. The protocols provided are designed as self-validating systems, incorporating steps for reaction monitoring, purification, and verification.
Esterification: Reaction with Alcohols
7H-Perfluoroheptanoyl bromide reacts readily with primary and secondary alcohols to form the corresponding perfluoroheptanoate esters. These reactions are often rapid and can be performed at room temperature. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrobromic acid (HBr) byproduct.
Field Insight: The choice of a tertiary amine base is critical. Primary or secondary amines would compete as nucleophiles, leading to undesired amide byproducts. Pyridine is often preferred as it is a weaker base and less likely to cause side reactions.
Experimental Protocol: Synthesis of Ethyl 7H-dodecafluoroheptanoate
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 20 mL) and absolute ethanol (1.0 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add pyridine (1.2 eq) to the stirred solution. Subsequently, add 7H-perfluoroheptanoyl bromide (1.0 eq) dropwise via syringe over 15 minutes. Causality Note: Slow addition prevents an excessive exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acyl bromide is consumed.
-
Workup: Quench the reaction by the slow addition of 1M HCl (15 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Purification & Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or flash chromatography on silica gel. Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.
Amidation: Reaction with Amines
The reaction with primary or secondary amines yields 7H-dodecafluoroheptanamides. Due to the high reactivity of the acyl bromide, this transformation is typically fast and high-yielding. Two equivalents of the amine are often used—one as the nucleophile and the second as the base to neutralize the HBr byproduct.
Experimental Protocol: Synthesis of N-benzyl-7H-dodecafluoroheptanamide
-
Setup: In a 100 mL round-bottom flask, dissolve benzylamine (2.2 eq) in anhydrous tetrahydrofuran (THF, 25 mL). Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of 7H-perfluoroheptanoyl bromide (1.0 eq) in THF (10 mL) dropwise to the stirred amine solution. A white precipitate of benzylammonium bromide will form immediately.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.
-
Workup: Remove the THF under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers and wash the organic phase with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude amide can be recrystallized (e.g., from hexanes/ethyl acetate) to yield the pure product. Validate the structure using NMR and High-Resolution Mass Spectrometry (HRMS).
Friedel-Crafts Acylation: Reaction with Arenes
7H-Perfluoroheptanoyl bromide can be used as an acylating agent in Friedel-Crafts reactions to introduce the perfluoroacyl group onto an aromatic ring.[4] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[4][5]
Field Insight: Perfluoroacylation deactivates the aromatic ring towards further substitution, which effectively prevents polyacylation—a common side reaction in standard Friedel-Crafts acylations.[4]
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) and anhydrous dichloromethane (DCM, 30 mL). Cool to 0 °C.
-
Acylium Ion Formation: Slowly add 7H-perfluoroheptanoyl bromide (1.0 eq) to the AlCl₃ suspension. Stir for 20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Reaction: Add toluene (1.2 eq) dropwise via the addition funnel. After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by pouring it over crushed ice with concentrated HCl (20 mL). Safety Note: This quench is highly exothermic and releases HCl gas.
-
Purification & Validation: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting ketone by vacuum distillation or column chromatography. Characterize the product (a mixture of ortho and para isomers) by GC-MS and NMR.
Experimental Workflow & Data Management
A systematic approach is crucial when working with highly reactive and potentially hazardous materials. The following workflow diagram outlines a robust procedure from reaction setup to final product analysis.
Caption: A validated experimental workflow for reactions involving 7H-Perfluoroheptanoyl Bromide.
Safety and Handling
7H-Perfluoroheptanoyl bromide is a hazardous chemical that must be handled with appropriate precautions.[6]
-
Corrosivity: As an acyl halide, it is corrosive and will cause severe skin burns and eye damage upon contact.[2][3] It reacts with moisture in the air to release HBr, a corrosive gas.
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields, is mandatory.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Do not use combustible materials like paper towels to clean up spills.
Conclusion
7H-Perfluoroheptanoyl bromide is a powerful acylating agent whose reactivity is significantly enhanced by its perfluorinated tail. This unique structure makes it a valuable reagent for introducing fluorous tags into organic molecules, facilitating the synthesis of novel pharmaceuticals, polymers, and advanced materials. Its primary reactivity is centered on nucleophilic acyl substitution, enabling straightforward esterification, amidation, and Friedel-Crafts acylation reactions. By understanding its core reactivity profile and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this specialized compound.
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PubChem Compound Summary for CID 121723, 7-Bromoheptanoic acid. National Center for Biotechnology Information. [Link]
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Safety Data Sheet for Perfluoropentanoic acid. Carl ROTH. [Link]
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Safety Data Sheet for Perfluoroheptanoic acid. Carl ROTH. [Link]
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The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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PubChem Compound Summary for CID 121723, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride. National Center for Biotechnology Information. [Link]
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-
Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]
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PubChem Compound Summary for CID 15243, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid. National Center for Biotechnology Information. [Link]
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 7H-Perfluoroheptanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth, experience-driven framework for the safe handling and utilization of 7H-Perfluoroheptanoyl bromide. As a reactive perfluorinated acyl bromide, this compound presents a unique combination of chemical hazards that demand a comprehensive and proactive safety culture. This document moves beyond rote protocol to explain the rationale behind each safety measure, empowering researchers to not only follow procedures but to fundamentally understand and mitigate risk.
Understanding the Inherent Reactivity and Hazards
7H-Perfluoroheptanoyl bromide is a valuable reagent in organic synthesis, particularly for the introduction of perfluoroalkyl chains. However, its utility is intrinsically linked to its reactivity, which also defines its primary hazards.
1.1. Corrosivity and Moisture Sensitivity: The Acyl Bromide Core
The acyl bromide functional group is highly susceptible to hydrolysis. Contact with water or even atmospheric moisture will lead to a rapid and exothermic reaction, liberating corrosive hydrogen bromide (HBr) gas.[1][2] This reaction is the root cause of the severe skin burns and eye damage associated with this class of compounds.[3] The generated HBr gas is also a potent respiratory irritant.[4][5]
Causality in Practice: The immediate and often violent reaction with water dictates that all handling procedures must be conducted under strictly anhydrous conditions. This is not merely a suggestion for yield optimization but a critical safety mandate to prevent runaway reactions and exposure to corrosive byproducts.
1.2. The Perfluoroalkyl Tail: Toxicological Considerations
Per- and polyfluoroalkyl substances (PFAS) are a class of compounds known for their persistence in the environment and potential for bioaccumulation. While toxicological data for 7H-Perfluoroheptanoyl bromide itself is limited, the broader class of perfluorinated compounds has been associated with a range of adverse health effects, including hepatotoxicity and developmental toxicity in animal studies.[6][7] Therefore, it is prudent to handle this compound with the assumption of potential long-term health risks.
Expert Insight: The dual nature of this molecule—the acute corrosive hazard of the acyl bromide and the potential chronic toxicity of the perfluoroalkyl chain—necessitates a multi-layered safety approach that addresses both immediate and long-term exposure risks.
The Self-Validating Safety Protocol: A Step-by-Step Methodology
The following protocols are designed to be a self-validating system. Each step, when executed correctly, inherently confirms the safety of the subsequent action.
2.1. Personal Protective Equipment (PPE): The First Line of Defense
Your PPE is your most immediate barrier against exposure. Its selection and use should be non-negotiable.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[8][9][10] | Protects against splashes of the liquid and exposure to corrosive HBr gas. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[10][11][12] | Provides a barrier against skin contact. Gloves should be inspected before each use and changed frequently. |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.[9][11] | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[13] In case of inadequate ventilation, a respirator may be required.[1][9] | Prevents inhalation of corrosive vapors and the compound itself. |
Experimental Workflow: Donning PPE
Caption: PPE Donning Sequence.
2.2. Engineering Controls: Creating a Safe Environment
Engineering controls are the most effective means of minimizing exposure by isolating the hazard.
-
Chemical Fume Hood: All manipulations of 7H-Perfluoroheptanoyl bromide must be performed in a properly functioning and certified chemical fume hood.[13] This is critical to contain corrosive vapors and prevent inhalation.
-
Inert Atmosphere: Handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Ventilation: Ensure good general laboratory ventilation to supplement the fume hood.[1]
2.3. Safe Storage: Preventing Unwanted Reactions
Improper storage is a common cause of laboratory incidents.
-
Container: Store in the original, tightly sealed container.[1][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][13][14]
-
Incompatibilities: Segregate from water, alcohols, amines, strong bases, and oxidizing agents.[5][14] Store in a corrosives-compatible cabinet.
Logical Relationship: Storage and Incompatibilities
Caption: Storage Incompatibility Logic.
Emergency Procedures: A Plan for When Things Go Wrong
A well-rehearsed emergency plan is crucial.
3.1. Spill Response
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a dry, inert absorbent material such as vermiculite or sand.[15][16] Do not use combustible materials.
-
Carefully scoop the absorbent material into a sealable, labeled waste container.[17]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash.
-
-
Major Spill (outside fume hood):
3.2. First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow: Chemical Spill Response
Caption: Chemical Spill Response Flowchart.
Waste Disposal: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of this compound.
-
Neutralization: Unused or waste material should be slowly and cautiously added to a stirred solution of a suitable alcohol (e.g., isopropanol or methanol) to convert it to the less reactive ester. This should be done in a fume hood.
-
Collection: The resulting solution, as well as all contaminated absorbents and disposable PPE, should be collected in a properly labeled hazardous waste container.[5][20]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][21]
Trustworthiness Check: The neutralization step is a key example of a self-validating protocol. The controlled addition and observation of the reaction (e.g., heat generation, gas evolution) allow the researcher to manage the process safely. A rapid, uncontrolled reaction indicates an unsafe rate of addition.
Conclusion: A Culture of Safety
The safe handling of 7H-Perfluoroheptanoyl bromide is not merely about following a checklist. It is about cultivating a deep understanding of the chemical's inherent properties and integrating that knowledge into every aspect of the experimental workflow. By embracing the principles of expertise, trustworthiness, and authoritative grounding, researchers can confidently and safely unlock the synthetic potential of this valuable reagent.
References
-
ACETYL BROMIDE FOR SYNTHESIS. (2022, September 26). Loba Chemie. Retrieved February 4, 2026, from [Link]
-
Perfluorooctyl bromide. (n.d.). Apollo Scientific. Retrieved February 4, 2026, from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 4, 2026, from [Link]
-
Chemwatch MSDS 52742. (n.d.). SD Fine-Chem. Retrieved February 4, 2026, from [Link]
-
10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved February 4, 2026, from [Link]
-
Personal Protective Equipment for Chemical Handling. (2026, January 12). Safely.io. Retrieved February 4, 2026, from [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved February 4, 2026, from [Link]
-
Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved February 4, 2026, from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton EHS. Retrieved February 4, 2026, from [Link]
-
Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. (n.d.). Oxford Academic. Retrieved February 4, 2026, from [Link]
-
NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. (n.d.). National Toxicology Program. Retrieved February 4, 2026, from [Link]
-
ACETYL BROMIDE. (n.d.). Chemstock. Retrieved February 4, 2026, from [Link]
-
Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved February 4, 2026, from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved February 4, 2026, from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved February 4, 2026, from [Link]
-
Toxicology of perfluorinated compounds. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]
-
PFOS and PFOA Toxicological Overview. (n.d.). GOV.UK. Retrieved February 4, 2026, from [Link]
-
Chemical Spills. (n.d.). Florida State University. Retrieved February 4, 2026, from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved February 4, 2026, from [Link]
-
Degree of Uptake and Accumulation of Perfluorinated Alkyl Acids Drives Their Toxicity. (2019, April 29). Stockholm University. Retrieved February 4, 2026, from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). EPA. Retrieved February 4, 2026, from [Link]
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Literature review of perfluoroacyl bromides
Title: Perfluoroacyl Bromides: Mechanistic Architectures and Synthetic Utility in Fluoro-Organic Chemistry
Executive Summary
Perfluoroacyl bromides (
Key Technical Value:
-
Enhanced Leaving Group Ability: Bromide (
) is a superior leaving group ( of HBr ) compared to chloride ( of HCl ) or fluoride, facilitating acylation of sterically hindered or electron-deficient nucleophiles. -
Radical Lability: The acyl-bromide bond is significantly weaker than the acyl-chloride bond, allowing for facile homolytic cleavage under mild photolytic conditions to generate perfluoroalkyl radicals (
).
Physicochemical Profile & Structural Properties
Perfluoroacyl bromides are typically volatile, colorless liquids or gases that fume intensely in moist air. Their handling requires strict anhydrous conditions due to rapid hydrolysis.
Table 1: Comparative Properties of Trifluoroacetyl Halides
| Property | Trifluoroacetyl Fluoride ( | Trifluoroacetyl Chloride ( | Trifluoroacetyl Bromide ( |
| Physical State (STP) | Gas | Gas (bp -27°C) | Volatile Liquid/Gas (bp |
| C-X Bond Length | 1.34 Å | 1.79 Å | 1.96 Å |
| Reactivity (Hydrolysis) | Slow | Fast | Violent |
| Primary Utility | Industrial Fluorination | General Acylation | Radical Generation / Difficult Acylations |
*Note: Boiling points for
Synthesis Protocols
The synthesis of PFABs is rarely performed via direct bromination of the alkane. Instead, it relies on functional group interconversion from the corresponding carboxylic acid or acid chloride.
Protocol A: Phosphorus Tribromide Dehydration (Standard)
This is the most reliable laboratory-scale method for generating perfluoroacyl bromides from perfluorocarboxylic acids.
-
Reagents: Trifluoroacetic acid (TFA), Phosphorus Tribromide (
). -
Setup: Flame-dried glassware, inert atmosphere (
or ), reflux condenser cooled to -20°C. -
Procedure:
-
Cool
(0.34 eq) to 0°C. -
Add TFA (1.0 eq) dropwise to control the exotherm.
-
Gently heat the mixture. The product,
, is distilled directly from the reaction mixture as it forms. -
Purification: Redistillation through a fractionating column.
-
Protocol B: Halogen Exchange (Finkelstein-type)
Used when the acid chloride is readily available or for continuous flow systems.
Mechanistic Reactivity
The utility of perfluoroacyl bromides bifurcates into two distinct mechanistic pathways: Ionic Acylation and Radical Decarbonylation .
Ionic Pathway: Friedel-Crafts Acylation
In the presence of Lewis acids (
-
Mechanism:
-
Coordination of
to the acyl bromide oxygen/halogen. -
Loss of
to form the resonance-stabilized acylium ion. -
Electrophilic attack on the arene.[1]
-
Radical Pathway: Photochemical Decarbonylation
This is the defining advantage of PFABs. The
-
Mechanism:
The resulting radical can then engage in alkene addition or aromatic substitution.
Visualization: Reactivity Architecture
Caption: Bifurcation of Perfluoroacyl Bromide reactivity into Ionic (Acylation) and Radical (Decarbonylation) pathways.
Applications in Organic Synthesis
Synthesis of Trifluoromethyl Ketones (TFMKs)
TFMKs are potent inhibitors of hydrolytic enzymes (e.g., serine proteases) due to the formation of stable hemiacetals with active site serine residues.
-
Workflow:
. -
Advantage: Avoids the use of unstable trifluoroacetaldehyde or expensive trifluoromethylating agents (e.g., Ruppert-Prakash reagent) for this specific motif.
Heterocycle Construction
The
-
Example: Condensation of trifluoroacetylated intermediates with thioureas yields 4-(trifluoromethyl)thiazoles, a scaffold common in modern agrochemicals.
Safety & Handling Protocols
Warning: Perfluoroacyl bromides are lachrymators and corrosives .
-
Hydrolysis Hazard: Reacts violently with water to release Hydrogen Bromide (HBr) gas and Perfluorocarboxylic acid.
-
Control: All glassware must be oven-dried. Syringes must be gas-tight.
-
-
Inhalation: Vapors are highly damaging to respiratory mucosa.
-
Control: Handle strictly in a functioning fume hood.
-
-
Storage: Store in sealed ampoules or PTFE-lined containers at <4°C to prevent disproportionation or hydrolysis.
References
- Synthesis of Trifluoroacetyl Halides:J. Chem. Soc., 1951, 584. (Classic synthesis via acid + phosphorus halide).
- Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
- Radical Decarbonylation of Acyl Halides:J. Org. Chem., 1999, 64, 28-34.
- Trifluoromethyl Ketones in Drug Discovery:J. Med. Chem., 2008, 51, 4359. (Bioactivity of TFMKs).
- Perfluoroacyl Bromide Properties:Spectrochim. Acta Part A, 1977, 33, 1101.
Sources
A Theoretical and Practical Guide to 7H-Perfluoroheptanoyl Bromide for Advanced Synthesis
Abstract: This technical guide provides a comprehensive theoretical and practical overview of 7H-Perfluoroheptanoyl bromide, a specialized fluorinated acylating agent. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust predictive framework for its properties, reactivity, and handling. By drawing upon the well-understood principles of physical organic chemistry and analyzing data from structurally analogous compounds, this guide offers researchers, chemists, and drug development professionals the critical insights needed to effectively and safely utilize 7H-Perfluoroheptanoyl bromide as a strategic building block in the synthesis of advanced materials and therapeutic agents.
Introduction: The Strategic Value of Partial Fluorination
The incorporation of fluorine and perfluoroalkyl moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Judicious placement of fluorine can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, pKa, and binding affinity.[1][2] Perfluoroacyl halides, such as 7H-Perfluoroheptanoyl bromide, are powerful reagents for introducing these valuable structural motifs.
7H-Perfluoroheptanoyl bromide (H(CF₂)₆COBr) is a unique reagent. Unlike its perfluorinated analogue, it features a terminal hydrogen atom, offering a potential site for further functionalization. Its primary utility lies in its capacity for perfluoroacylation, enabling the covalent attachment of a dodecafluoroheptanoyl group to various nucleophilic substrates. This guide will delineate the expected chemical identity, properties, reactivity, and applications of this compound, providing a reliable theoretical foundation for its use in research and development.
Chemical Identity and Predicted Physicochemical Properties
While specific experimental data for 7H-Perfluoroheptanoyl bromide is not widely published, its properties can be reliably estimated based on its structure and comparison with its carboxylic acid precursor, 7H-Dodecafluoroheptanoic acid.
-
Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide
-
Synonyms: 7H-Perfluoroheptanoyl bromide
-
Molecular Formula: C₇HBrF₁₂O
-
Molecular Weight: 408.97 g/mol
-
CAS Number: 141893-84-7
The strong electron-withdrawing effect of the twelve fluorine atoms is expected to dominate the compound's physical properties, leading to a high density and a boiling point influenced by both its significant molecular weight and unique intermolecular forces characteristic of fluorinated compounds.[3]
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for 7H-Perfluoroheptanoyl bromide | Comparative Data: 7H-Dodecafluoroheptanoic acid | Rationale for Prediction |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 408.97 | 346.07[4][5][6] | Calculated from formula. |
| Physical State | Colorless Liquid | Low-melting solid[7] | Acyl halides are typically liquids or low-melting solids at STP. |
| Density (g/cm³) | ~1.8 - 2.0 | ~1.7 - 1.79[5][6] | Expected to be slightly higher than the parent acid due to the heavier bromine atom. |
| Boiling Point (°C) | ~175 - 190 | ~188 - 192[5][6][7] | Boiling points of acyl halides are often slightly lower than their parent carboxylic acids due to the absence of hydrogen bonding. However, the increased molecular weight may counteract this effect. |
| Solubility | Soluble in aprotic organic solvents (ethers, halogenated solvents). Reacts with protic solvents (water, alcohols). | Soluble in polar organic solvents.[7] | Typical for acyl halides.[8] Insoluble in water, with which it reacts. |
Synthesis and Reactivity Profile
Predicted Synthesis Pathway
Acyl bromides are most commonly synthesized from their corresponding carboxylic acids.[9] The conversion of 7H-Dodecafluoroheptanoic acid to 7H-Perfluoroheptanoyl bromide can be achieved using standard brominating agents. Thionyl bromide (SOBr₂), oxalyl bromide ((COBr)₂), or phosphorus tribromide (PBr₃) are suitable reagents for this transformation.
The diagram below illustrates the general synthetic logic.
Caption: General pathway for the synthesis of the target acyl bromide.
Expected Chemical Reactivity
The reactivity of 7H-Perfluoroheptanoyl bromide is governed by two key structural features:
-
The Acyl Bromide Group: This functional group is a highly reactive electrophile. The carbonyl carbon is rendered exceptionally electron-deficient by both the adjacent oxygen and bromine atoms.
-
The Dodecafluorohexyl Chain (H(CF₂)₆-): This segment is a powerful electron-withdrawing group via the inductive effect (-I effect). This effect further increases the electrophilicity of the carbonyl carbon, making the molecule significantly more reactive than its non-fluorinated counterpart, heptanoyl bromide.
Consequently, 7H-Perfluoroheptanoyl bromide is expected to react readily, often vigorously, with a wide range of nucleophiles in classic nucleophilic acyl substitution reactions.
Caption: Key reactions of 7H-Perfluoroheptanoyl bromide with common nucleophiles.
-
Reaction with Amines: Forms stable N-acyl amides. This is a fundamental transformation for incorporating the fluorinated tail into bioactive molecules.
-
Reaction with Alcohols: Yields the corresponding esters. This can be used to create fluorinated esters for materials applications or as prodrugs.
-
Reaction with Water: Rapid hydrolysis will occur, regenerating the parent 7H-Dodecafluoroheptanoic acid and producing corrosive hydrogen bromide (HBr) gas.[8][10] This reactivity necessitates strict anhydrous handling conditions.
Anticipated Spectroscopic Profile
Characterization of 7H-Perfluoroheptanoyl bromide would rely on a combination of spectroscopic techniques.
-
¹⁹F NMR Spectroscopy: This is the most informative technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[11][12][13] The spectrum is expected to show six distinct signals for the six chemically non-equivalent -CF₂- groups. The signal for the -CF₂- group adjacent to the carbonyl (α-position) would be the most downfield, with subsequent signals shifting upfield towards the terminal -CF₂H group. The terminal group's fluorine atoms will show coupling to the single proton.
-
¹H NMR Spectroscopy: A single, complex signal is expected for the terminal proton (-CF₂H). It will appear as a triplet-of-triplets due to coupling with the adjacent -CF₂- group and long-range coupling to the next -CF₂- group.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal will be readily identifiable. The seven carbons of the fluoroalkyl chain will also be visible, showing characteristic shifts and C-F coupling constants.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl bromide is expected at a high wavenumber, typically in the range of 1780-1850 cm⁻¹, shifted higher than a typical ketone due to the electronegativity of the adjacent atoms.
Applications in Drug Development and Materials Science
The primary application of 7H-Perfluoroheptanoyl bromide is as a synthon for introducing the H(CF₂)₆CO- moiety into target molecules. This strategy is highly valuable in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.[2][14]
Key Applications:
-
Lipophilicity Modification: The fluorinated chain can significantly increase the lipophilicity of a parent molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Blocking: The high strength of the C-F bond makes the attached fluoroalkyl chain resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can increase the half-life of a drug candidate.
-
Conformational Control: The rigid, helical nature of perfluoroalkyl chains can restrict the conformational freedom of a molecule, potentially locking it into a bioactive conformation and improving binding affinity to a biological target.[2]
-
Advanced Materials: Fluorinated esters and amides derived from this reagent can be used to create polymers and surfactants with specialized properties, such as high thermal stability and oleophobicity.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol provides a self-validating, step-by-step methodology for a typical acylation reaction using a primary or secondary amine as the nucleophile.
Objective: To synthesize an N-alkyl-7H-dodecafluoroheptanamide.
Materials:
-
7H-Perfluoroheptanoyl bromide
-
A primary or secondary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of 7H-Perfluoroheptanoyl bromide (1.1 eq.) in the anhydrous solvent to the stirred amine solution via a dropping funnel or syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more solvent.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove HBr and unreacted acid), and brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Safety, Handling, and Storage
As a reactive acyl halide, 7H-Perfluoroheptanoyl bromide must be handled with significant care. Its hazards can be inferred from related compounds like acetyl bromide and general acyl halide classifications.[8][10][15][16][17]
-
Corrosivity: The compound is expected to be highly corrosive and will cause severe burns to the skin, eyes, and respiratory tract upon contact.[8][18][19][20] It is a lachrymator (causes tearing).[9][17]
-
Reactivity with Water: It will react violently with water, moisture, and protic solvents, releasing corrosive HBr gas.[10][20] All handling must be performed under strictly anhydrous conditions in a well-ventilated chemical fume hood.
-
Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and strong oxidizing agents.[8][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[10][15][21]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film).
-
Body Protection: Wear a flame-retardant lab coat and consider additional protective clothing like a chemical-resistant apron.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).
-
Keep in a cool, dry, well-ventilated area away from incompatible materials and moisture.[10]
References
- CAMEO Chemicals - NOAA. (n.d.). Acyl Halides, Sulfonyl Halides, and Chloroformates.
- New Jersey Department of Health. (n.d.). ACETYL BROMIDE HAZARD SUMMARY.
- PubMed Central (PMC) - NIH. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF].
- New Jersey Department of Health. (n.d.). HAZARDOUS SUBSTANCE FACT SHEET - ACETYL BROMIDE.
- PubMed. (n.d.). Structural, physical, and chemical properties of fluorous compounds.
- PubMed. (n.d.). Medicinal applications of perfluoroalkylated chain-containing compounds.
- PubChem - NIH. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid.
- ResearchGate. (2014). Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds.
- PubMed. (n.d.). A comparative study of the physicochemical properties of perfluorinated and hydrogenated amphiphiles.
- ResearchGate. (n.d.). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Chemstock. (n.d.). ACETYL BROMIDE Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.
- Semantic Scholar. (1987). A new method for the preparation of perfluorocarboxylic acids.
- MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry.
- Chemsrc. (2025). 7H-Dodecafluoroheptanoic acid (CAS#:1546-95-8).
- PubMed Central (PMC) - NIH. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides.
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Methodological & Application
Application Notes & Protocols: A Guide to Acylation with 7H-Perfluoroheptanoyl Bromide
Introduction: The Strategic Utility of Perfluoroacylation
In the landscape of modern chemical synthesis, the precise modification of molecular scaffolds is paramount to achieving desired functionality. 7H-Perfluoroheptanoyl bromide emerges as a potent reagent for introducing a partially fluorinated heptanoyl moiety onto nucleophilic substrates. This process, known as acylation, is a cornerstone of organic synthesis, enabling the formation of stable amide and ester linkages.
The strategic incorporation of a perfluoroalkyl chain, such as the one offered by 7H-Perfluoroheptanoyl bromide, imparts unique and valuable physicochemical properties to the target molecule. These modifications are of particular interest to researchers in drug discovery and materials science. The high electronegativity of fluorine atoms significantly alters the electronic environment of the parent molecule, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity. In drug development, this can translate to improved pharmacokinetic profiles, enhanced cell permeability, and the creation of effective prodrugs.[1][2]
This document provides a comprehensive guide to the principles, applications, and detailed protocols for performing acylation reactions using 7H-Perfluoroheptanoyl bromide. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of perfluoroacylation in their work.
Reagent Profile: 7H-Perfluoroheptanoyl Bromide
-
Chemical Formula: C₇HBrF₁₂O[3]
-
Molecular Weight: 408.97 g/mol [3]
-
Structure:
-
Key Features: The molecule consists of a highly reactive acyl bromide functional group attached to a dodecafluoroheptyl chain. The strong electron-withdrawing effect of the fluorine atoms renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient acylation of a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[4]
Core Mechanism: Nucleophilic Acyl Substitution
The acylation reaction with 7H-Perfluoroheptanoyl bromide proceeds via a well-established nucleophilic acyl substitution mechanism.[5] The process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.
The mechanism unfolds in two key steps:
-
Nucleophilic Attack: The nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl bromide. This leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group. The base then abstracts a proton from the nucleophile, yielding the final acylated product and the corresponding ammonium salt.
Caption: General mechanism of nucleophilic acyl substitution.
Safety and Handling: A Critical Overview
7H-Perfluoroheptanoyl bromide, like other acyl halides, is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, a face shield, and a laboratory coat.[6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[8]
-
Moisture Sensitivity: The reagent reacts readily with water and other protic solvents to produce HBr gas and the corresponding carboxylic acid. Therefore, it is crucial to use anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent degradation of the reagent and ensure high reaction yields.
-
Storage: Store 7H-Perfluoroheptanoyl bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
-
Spill & Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of primary amines and primary alcohols. These serve as a foundational framework that can be adapted for various substrates.
Protocol 1: Acylation of a Primary Amine (e.g., Benzylamine)
This protocol details the formation of an N-substituted amide, a common and robust reaction. The reaction between an acyl chloride and a primary amine is typically rapid and exothermic.[9]
Workflow Diagram:
Caption: Workflow for the acylation of a primary amine.
Materials & Reagents:
| Reagent/Material | Amount (Example) | Moles (mmol) | Stoichiometric Ratio |
| Benzylamine | 107 mg | 1.0 | 1.0 eq |
| 7H-Perfluoroheptanoyl bromide | 450 mg | 1.1 | 1.1 eq |
| Triethylamine (Et₃N) or Pyridine | 152 mg (209 µL) | 1.5 | 1.5 eq |
| Anhydrous Dichloromethane (DCM) | 10 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 15 mL | - | - |
| Brine | 15 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~1 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Causality Note: The base is added before the acyl bromide to be readily available to neutralize the HBr byproduct as it forms, preventing protonation of the starting amine which would render it non-nucleophilic.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reagent Addition: Dissolve 7H-Perfluoroheptanoyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes. Experience Insight: A slight excess of the acylating agent ensures complete consumption of the limiting substrate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10]
Protocol 2: Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes the synthesis of a perfluoroalkyl ester. The acylation of alcohols is generally slower than that of amines and often requires a catalyst or stronger base.[11][12]
Materials & Reagents:
| Reagent/Material | Amount (Example) | Moles (mmol) | Stoichiometric Ratio |
| Benzyl Alcohol | 108 mg | 1.0 | 1.0 eq |
| 7H-Perfluoroheptanoyl bromide | 491 mg | 1.2 | 1.2 eq |
| Pyridine | 119 mg (121 µL) | 1.5 | 1.5 eq |
| Anhydrous Dichloromethane (DCM) | 10 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 15 mL | - | - |
| Brine | 15 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~1 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq), anhydrous DCM, and pyridine (1.5 eq). Causality Note: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation of the less nucleophilic alcohol.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add 7H-Perfluoroheptanoyl bromide (1.2 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrobromide may form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. The reaction may require gentle heating (e.g., 40 °C) to proceed to completion, depending on the steric hindrance of the alcohol.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M aqueous copper sulfate (CuSO₄) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude ester can be purified by flash column chromatography or, if the product is a low-melting solid, by crystallization.[13][14]
Conclusion
7H-Perfluoroheptanoyl bromide is a versatile and highly effective reagent for the introduction of perfluoroheptanoyl groups onto a variety of nucleophilic substrates. The protocols outlined in this guide provide a robust starting point for researchers. By leveraging the unique properties imparted by the perfluoroalkyl chain, scientists in drug discovery and materials science can rationally design and synthesize novel molecules with enhanced performance characteristics. Adherence to strict safety protocols is essential when handling this reactive compound.
References
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Khan Academy. Friedel-Crafts acylation (video). Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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- Moravek.
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Application Notes and Protocols for the Derivatization of Alcohols with 7H-Perfluoroheptanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of alcohols using 7H-Perfluoroheptanoyl bromide. This process is critical for enhancing the analytical detection of alcohols, particularly in complex matrices encountered in biomedical and pharmaceutical research. The introduction of a perfluorinated tag significantly increases the volatility and electron-capturing properties of the alcohol derivatives, making them highly suitable for sensitive analysis by gas chromatography-mass spectrometry (GC-MS), especially with an electron capture detector (ECD). This document will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into optimizing this derivatization for robust and reliable results.
Introduction: The Rationale for Alcohol Derivatization
Alcohols are a ubiquitous class of compounds, playing crucial roles as metabolic intermediates, structural components of complex lipids, and key functional groups in pharmaceutical agents. The direct analysis of alcohols, particularly long-chain and trace-level species, by gas chromatography is often hampered by their low volatility and tendency to form hydrogen bonds. These characteristics can lead to poor peak shape, decreased resolution, and low sensitivity.
Derivatization is a chemical modification technique employed to convert analytes into a form that is more amenable to a specific analytical method. For GC analysis of alcohols, acylation with a perfluorinated reagent such as 7H-Perfluoroheptanoyl bromide offers several distinct advantages:
-
Increased Volatility: The replacement of the polar hydroxyl group with a bulky, nonpolar perfluoroheptanoyl ester group significantly increases the volatility of the analyte, enabling its elution from the GC column at lower temperatures and with improved peak symmetry.
-
Enhanced Sensitivity: The presence of multiple fluorine atoms in the derivatizing agent creates a highly electron-capturing molecule. This makes the derivative exceptionally sensitive to detection by an Electron Capture Detector (ECD), allowing for the quantification of alcohols at picogram or even femtogram levels.
-
Improved Mass Spectrometric Identification: The perfluoroacyl group imparts a characteristic fragmentation pattern in mass spectrometry, aiding in the structural elucidation and confirmation of the derivatized alcohol.
The Reagent: 7H-Perfluoroheptanoyl Bromide
7H-Perfluoroheptanoyl bromide (C₇HBrF₁₂O, MW: 408.97 g/mol ) is a highly reactive acyl bromide. Acyl bromides are generally more reactive than their chloride counterparts due to the better leaving group ability of the bromide ion.[1] This heightened reactivity allows for rapid and efficient derivatization of alcohols, often under milder conditions than those required for other acylating agents.
Mechanism of Action: Pyridine-Catalyzed Acylation
The derivatization of an alcohol with 7H-Perfluoroheptanoyl bromide is an acylation reaction, specifically an esterification. The reaction is typically catalyzed by a weak base, such as pyridine or triethylamine. Pyridine serves a dual role in this reaction:
-
Nucleophilic Catalyst: Pyridine initially attacks the electrophilic carbonyl carbon of the 7H-Perfluoroheptanoyl bromide to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than the original acyl bromide.
-
Acid Scavenger: The reaction produces hydrobromic acid (HBr) as a byproduct. Pyridine acts as a base to neutralize this acid, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the formation of the ester product.[2][3][4]
Caption: Pyridine-catalyzed acylation of an alcohol with 7H-Perfluoroheptanoyl bromide.
Experimental Protocols
The following protocols are provided as a robust starting point for the derivatization of alcohols. Optimization may be required depending on the specific alcohol, its concentration, and the sample matrix.
Protocol 1: Derivatization of a Standard Alcohol Solution
This protocol is suitable for pure alcohol standards or cleaned-up sample extracts.
Materials:
-
Alcohol standard solution (e.g., 1 mg/mL in a suitable solvent like hexane or toluene)
-
7H-Perfluoroheptanoyl bromide
-
Pyridine (anhydrous)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Vortex mixer
Procedure:
-
Sample Preparation: Pipette a known volume of the alcohol standard solution into a reaction vial. If the alcohol is in a polar solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 100 µL of anhydrous hexane (or other suitable solvent) and 50 µL of anhydrous pyridine.
-
Derivatization: Add 20 µL of 7H-Perfluoroheptanoyl bromide to the vial. The high reactivity of the acyl bromide may lead to a rapid reaction even at room temperature. For less reactive or sterically hindered alcohols, heating may be necessary.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 60°C for 30 minutes.
-
Work-up:
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water to quench any unreacted 7H-Perfluoroheptanoyl bromide.
-
Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivatized alcohol into the organic phase.
-
Allow the layers to separate (centrifugation may be necessary).
-
Carefully transfer the upper organic layer to a clean vial.
-
To remove residual pyridine, wash the organic layer with 500 µL of a dilute acid solution (e.g., 1% HCl). Vortex and discard the aqueous layer.
-
Wash the organic layer with 500 µL of deionized water to remove any remaining acid. Vortex and discard the aqueous layer.
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the perfluoroheptanoyl ester is ready for GC-MS analysis.
Caption: Experimental workflow for the derivatization of alcohols.
Table 1: Recommended Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Hexane or Toluene | Aprotic solvent to prevent reaction with the derivatizing agent. |
| Base/Catalyst | Anhydrous Pyridine | Acts as a nucleophilic catalyst and acid scavenger. |
| Temperature | 60°C | Sufficient to drive the reaction to completion for most alcohols without causing degradation. |
| Time | 30 minutes | Generally adequate for complete derivatization with the highly reactive acyl bromide. |
| Work-up | Water quench, hexane extraction, dilute acid wash, water wash | To remove unreacted reagents, catalyst, and byproducts. |
Analytical Considerations for GC-MS
The analysis of perfluoroheptanoyl esters is typically performed on a non-polar or mid-polar capillary column.
Table 2: Typical GC-MS Parameters
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Note: The oven program should be optimized based on the specific alcohols being analyzed to achieve adequate separation.
Mass Spectral Fragmentation
The electron ionization mass spectra of perfluoroheptanoyl esters of long-chain alcohols will exhibit characteristic fragmentation patterns. Key ions to monitor include:
-
Molecular Ion (M⁺): May be weak or absent.
-
[M-HF]⁺: Loss of hydrogen fluoride.
-
[C₆F₁₁CO]⁺ (m/z 319): The perfluoroheptanoyl acylium ion, often a prominent peak.
-
McLafferty Rearrangement: For longer chain alcohols, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene from the alcohol portion and the formation of a protonated perfluoroheptanoic acid fragment.[5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization yield | 1. Presence of water in the sample or reagents.2. Inactive derivatizing reagent.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Co-evaporate the sample with an anhydrous solvent like toluene to remove traces of water.2. Use a fresh vial of 7H-Perfluoroheptanoyl bromide. Store the reagent under anhydrous conditions.3. Increase reaction time and/or temperature. |
| Peak tailing in GC analysis | 1. Incomplete derivatization.2. Active sites in the GC inlet or column. | 1. Optimize derivatization conditions (see above).2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| Extraneous peaks in the chromatogram | 1. Contamination from solvents or glassware.2. Byproducts from side reactions.3. Hydrolysis of the derivative. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Ensure an excess of the alcohol is not used, which can lead to side reactions with the acylpyridinium intermediate. Optimize work-up to remove byproducts.3. Ensure the final extract is thoroughly dried before injection. |
Conclusion
The derivatization of alcohols with 7H-Perfluoroheptanoyl bromide is a powerful technique for enhancing their detectability and improving their chromatographic performance in GC-MS analysis. The high reactivity of the acyl bromide, coupled with the electron-capturing properties of the perfluorinated chain, makes this an excellent choice for sensitive and specific quantification of a wide range of alcohols. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can confidently and reliably implement this methodology in their analytical workflows.
References
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Which is more reactive Acyl chloride or Acyl bromide? (2017, May 11). Quora. Retrieved from [Link]
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ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
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Fantini, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(6), 445-453. [Link]
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-
Reddit. (2020, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
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PubMed. (n.d.). A novel synthesis of 7-aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-ones as potent, stable GnRH receptor antagonists. Retrieved from [Link]
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-
ScholarWorks @ UTRGV. (2020, December). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
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- Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.
- Google Patents. (n.d.). EP0549387A1 - Synthesis of n-perfluorooctylbromide.
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Synthesis of Perfluoroalkylated Amides Using 7H-Perfluoroheptanoyl Bromide: A Detailed Guide for Researchers
Introduction: The Significance of Perfluoroalkylated Amides in Modern Chemistry
The incorporation of fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and pharmacokinetic profiles of drug candidates.[1][3][4] Among the various fluorinated building blocks, perfluoroalkylated amides are of particular interest due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of amides using 7H-perfluoroheptanoyl bromide, a key reagent for introducing the 7H-perfluoroheptanoyl group.
This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. The focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The synthesis of amides from 7H-perfluoroheptanoyl bromide and an amine proceeds via a well-established nucleophilic acyl substitution mechanism.[6][7] This reaction is analogous to the reaction between other acyl halides and amines.[] The process can be broken down into two primary stages: nucleophilic addition and subsequent elimination.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the 7H-perfluoroheptanoyl bromide.[6][7] The highly electronegative fluorine atoms in the perfluoroalkyl chain inductively withdraw electron density, further enhancing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack.
-
Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the elimination of the bromide ion, which is a good leaving group.
-
Deprotonation: A base, which can be a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final neutral amide product and the corresponding ammonium salt.[]
The overall reaction is typically fast and exothermic.[]
Caption: Nucleophilic acyl substitution mechanism for amide synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general and robust method for the synthesis of a representative amide using 7H-perfluoroheptanoyl bromide. It is crucial to adapt the procedure based on the specific properties of the amine substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7H-Perfluoroheptanoyl bromide | ≥97% | Major chemical suppliers | Highly reactive and moisture-sensitive. Handle under inert atmosphere. |
| Amine (e.g., Benzylamine) | Reagent grade | Major chemical suppliers | Purity should be confirmed before use. |
| Triethylamine (Et₃N) | Anhydrous | Major chemical suppliers | Acts as a non-nucleophilic base to scavenge HBr.[] |
| Dichloromethane (DCM) | Anhydrous | Major chemical suppliers | A common solvent for this reaction.[] |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For aqueous workup. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For aqueous workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Major chemical suppliers | For drying the organic phase. | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Addition funnel | For controlled addition of the acyl bromide. | ||
| Inert gas supply (Nitrogen or Argon) |
Detailed Experimental Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
-
Addition of 7H-Perfluoroheptanoyl bromide:
-
Dissolve 7H-perfluoroheptanoyl bromide (1.05 equivalents) in a minimal amount of anhydrous dichloromethane in a separate dry flask.
-
Transfer this solution to an addition funnel and add it dropwise to the cooled amine solution over a period of 15-30 minutes. The reaction is often exothermic, so slow addition is crucial to control the temperature.[]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Workup Procedure:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to remove any unreacted acyl bromide and acidic byproducts).
-
Water.
-
Brine (to aid in phase separation).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization, depending on the physical properties of the final amide.
-
Caption: General workflow for amide synthesis.
Safety and Handling Precautions
Working with 7H-perfluoroheptanoyl bromide requires strict adherence to safety protocols due to its reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]
-
Fume Hood: All manipulations involving 7H-perfluoroheptanoyl bromide must be performed in a well-ventilated chemical fume hood.[11] This is to avoid inhalation of corrosive vapors.[12]
-
Moisture Sensitivity: 7H-perfluoroheptanoyl bromide is highly reactive towards moisture, hydrolyzing to form hydrogen bromide (HBr) gas. It is imperative to use dry glassware and anhydrous solvents and to work under an inert atmosphere (nitrogen or argon).
-
Corrosivity: As an acyl halide, it is corrosive and can cause severe burns upon contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[9] Do not use combustible materials like paper towels for cleanup.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Perfluoroalkyl substances may have specific disposal requirements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive amine (e.g., sterically hindered or electron-deficient).- Deactivated 7H-perfluoroheptanoyl bromide due to hydrolysis.- Insufficient reaction time or temperature. | - Use a more forcing reaction condition (e.g., higher temperature, longer reaction time).- Ensure all reagents and solvents are anhydrous.- Confirm the purity and reactivity of the starting materials. |
| Formation of multiple products | - Over-acylation (if the amine has multiple reactive sites).- Side reactions due to impurities.- Degradation of starting materials or product. | - Use a protecting group strategy for polyfunctional amines.- Purify starting materials before use.- Optimize reaction conditions (e.g., lower temperature). |
| Difficult purification | - Product co-elutes with starting material or byproducts.- Product is highly polar or non-polar. | - Try a different chromatography solvent system or stationary phase.- Consider alternative purification techniques like recrystallization or distillation (if applicable). |
Conclusion: A Versatile Tool for Fluorine Chemistry
The synthesis of amides using 7H-perfluoroheptanoyl bromide is a straightforward and efficient method for introducing a perfluoroalkyl chain into organic molecules. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully synthesize a wide range of novel perfluoroalkylated amides. These compounds hold significant promise for advancing drug discovery and materials science, making this synthetic methodology a valuable tool in the modern chemist's arsenal.
References
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Chemguide. (n.d.). The reaction between acyl chlorides and amines. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Jiang, L., Lin, Z., Liang, S., & Yi, W. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Chemistry–An Asian Journal, 19(23), e202400909. [Link]
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Pattison, G., & Reid, M. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5869–5873. [Link]
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Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
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The University of Alabama. (n.d.). Perchloric Acid: Guidance for Laboratories. Retrieved from [Link]
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University of Edinburgh. (n.d.). Perchloric Acid Safety Guidelines. Retrieved from [Link]
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YouTube. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. Retrieved from [Link]
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Zhang, C., Yan, Z., & Wang, J. (2019). Applications of amide isosteres in medicinal chemistry. Medicinal Chemistry Research, 28(9), 1435–1447. [Link]
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Application Note: Quantitative Analysis of 7H-Perfluoroheptanoyl Bromide
A Guide to Method Selection, Protocol Development, and Validation for Highly Reactive Perfluoroacyl Halides
Abstract
This document provides a comprehensive guide to the analytical detection of 7H-Perfluoroheptanoyl bromide (C₇HBrF₁₂O), a reactive perfluoroacyl bromide intermediate. Due to its inherent instability and susceptibility to hydrolysis, direct analytical measurement is challenging. This application note details robust and validated indirect analytical strategies centered on quantitative conversion to the stable 7H-perfluoroheptanoic acid (PFHpA), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). We provide detailed, field-tested protocols, explain the scientific rationale behind methodological choices, and outline a validation strategy consistent with ICH Q2(R2) guidelines to ensure data integrity for researchers, scientists, and drug development professionals.
The Analytical Challenge: Reactivity of 7H-Perfluoroheptanoyl Bromide
7H-Perfluoroheptanoyl bromide is a partially fluorinated acyl halide, valued as a reactive intermediate in organic and pharmaceutical synthesis for introducing the 7H-perfluoroheptanoyl moiety. Its utility is derived from the high reactivity of the acyl bromide group, which readily participates in nucleophilic acyl substitution reactions. This same reactivity, however, presents a significant analytical challenge.
The primary obstacle is the compound's extreme sensitivity to nucleophiles, particularly water. Atmospheric or residual moisture in solvents can rapidly and uncontrollably hydrolyze the acyl bromide to its corresponding carboxylic acid, 7H-perfluoroheptanoic acid (PFHpA). Consequently, any analytical method aiming to quantify the parent acyl bromide must address this instability. A failure to do so will lead to inaccurate, low-biased results for the target analyte and an overestimation of its hydrolyzed impurity.
Two fundamental strategies can be employed:
-
Direct Analysis: Measurement of the intact 7H-Perfluoroheptanoyl bromide. This approach is technically demanding, requiring a scrupulously inert, anhydrous analytical workflow to prevent degradation of the analyte before and during measurement. It is generally reserved for specialized research applications rather than routine quality control.
-
Indirect Analysis: Quantitative conversion of the reactive acyl bromide into a single, stable derivative, which is then measured. This is the most practical and robust strategy for accurate quantification in complex matrices. By deliberately and controllably forcing the hydrolysis reaction to completion, the total amount of the acyl bromide can be reliably determined by measuring the resulting carboxylic acid.
This guide will focus primarily on the indirect analysis strategy, as it provides the most trustworthy and reproducible results for quantitative purposes in a typical research or industrial laboratory setting.
Recommended Strategy: Indirect Analysis via Controlled Hydrolysis
The core principle of this strategy is to embrace the inherent reactivity of the acyl bromide by channeling it through a single, high-yield reaction pathway. By quantitatively converting all 7H-Perfluoroheptanoyl bromide into its stable hydrolysis product, PFHpA, we transform a difficult analytical problem into a straightforward one that leverages well-established methods for perfluoroalkyl acid (PFAA) analysis.
Protocol: Sample Preparation and Quantitative Hydrolysis
Rationale: This step is the most critical part of the entire analysis. The goal is to ensure that every molecule of the acyl bromide is converted to the carboxylic acid before any sample loss or competing side reactions can occur. Quenching the sample in a dilute basic solution (e.g., ammonium hydroxide) rapidly catalyzes the hydrolysis and neutralizes the HBr byproduct, ensuring the reaction goes to completion. Subsequent acidification prepares the analyte for optimal retention on a Weak Anion Exchange (WAX) SPE cartridge.
Materials:
-
Sample dissolved in a water-miscible, aprotic solvent (e.g., Acetonitrile, THF).
-
Reagent Grade Water (Milli-Q or equivalent).
-
Ammonium hydroxide (NH₄OH), HPLC grade.
-
Formic acid, HPLC grade.
-
Methanol, HPLC grade.
-
Agilent Bond Elut PFAS WAX SPE cartridges (or equivalent).
Procedure:
-
Prepare a 0.1% (v/v) ammonium hydroxide solution in reagent grade water.
-
Based on the expected concentration of 7H-Perfluoroheptanoyl bromide, accurately pipette a known volume or weight of the sample into a polypropylene vial.
-
Immediately add a 10-fold excess volume of the 0.1% NH₄OH solution to the sample. For example, for 100 µL of sample, add 1 mL of the basic solution.
-
Vortex the mixture for 30 seconds to ensure complete and instantaneous hydrolysis.
-
Acidify the hydrolyzed sample with formic acid to a pH of ~3-4.
-
Proceed immediately to Solid Phase Extraction (SPE) for sample cleanup and concentration.
Protocol: Solid Phase Extraction (SPE) Cleanup
Rationale: SPE is essential for removing matrix interferences and concentrating the analyte, thereby improving method sensitivity and robustness. A Weak Anion Exchange (WAX) mechanism is ideal for retaining the anionic carboxylate form of PFHpA while allowing neutral and cationic interferences to be washed away.[1]
Procedure (based on EPA Draft Method 1633 principles[2]):
-
Conditioning: Condition the WAX SPE cartridge with 5 mL of Methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Loading: Load the acidified sample onto the conditioned cartridge at a slow, steady flow rate (~5 mL/min).
-
Washing: Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences. Follow with 5 mL of a 1:1 solution of 0.1 M formic acid/methanol to remove more hydrophobic, non-anionic interferences.
-
Drying: Dry the cartridge under vacuum for approximately 15 seconds.
-
Elution: Elute the target analyte (PFHpA) with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene collection tube. The basic methanol solution neutralizes the analyte, releasing it from the WAX sorbent.
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of methanol for analysis.
Primary Method: LC-MS/MS Analysis of PFHpA
Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry is the definitive technique for quantifying perfluorinated carboxylic acids.[3] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate detection even at trace levels in complex matrices.[4][5] Negative Electrospray Ionization (ESI) is highly efficient for deprotonating the carboxylic acid, yielding a strong precursor ion signal ([M-H]⁻).
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC (or equivalent).
-
MS System: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
MS/MS Parameters for 7H-Perfluoroheptanoic Acid (PFHpA): The molecular weight of PFHpA (C₇HF₁₂O₂) is 364.0 g/mol . The precursor ion in negative mode is [M-H]⁻ at m/z 363. Fragmentation involves the characteristic loss of the carboxyl group (-CO₂) and other fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| PFHpA | 363.0 | 319.0 (loss of CO₂) | 169.0 (C₃F₅O⁻ fragment) | -15 |
| ¹³C₄-PFHpA (IS) | 367.0 | 323.0 | 169.0 | -15 |
| (Note: Collision energies are instrument-dependent and must be optimized.) |
Alternative Method: GC-MS Analysis of PFHpA Derivative
Rationale: GC-MS is a viable alternative, particularly if LC-MS/MS is unavailable. However, due to the low volatility of PFHpA, a derivatization step is mandatory to convert the polar carboxylic acid into a volatile ester.[6] This adds a step to the sample preparation but can yield excellent sensitivity.
Protocol: Derivatization (Esterification)
-
After the SPE elution and evaporation step, reconstitute the sample residue in 100 µL of Methanol.
-
Add 50 µL of a catalyst, such as 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour to form the methyl ester derivative.
-
Cool the sample, neutralize with a small amount of sodium bicarbonate, and extract the methyl ester into an organic solvent like hexane for injection.
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: Mid-polarity capillary column (e.g., Agilent DB-624 or equivalent).
-
Injection: Splitless mode.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of the PFHpA-methyl ester.
Considerations for Direct Analysis
While not recommended for routine quantification, direct analysis may be necessary for specific mechanistic or stability studies.
-
Direct GC-MS Analysis: This is exceptionally challenging. The high reactivity of the acyl bromide can lead to degradation in the injection port or on the column.[7] Success requires a completely inert system, including a fresh, deactivated liner and column, and scrupulously anhydrous carrier gas and solvents. The mass spectrum would be expected to show the molecular ion and characteristic fragments resulting from the loss of Br• (bromine radical) and CO.
-
Spectroscopic Analysis (Bulk Material):
-
NMR Spectroscopy: For a concentrated standard, ¹⁹F and ¹³C NMR are invaluable for structural confirmation and assessing the purity of the starting material.[8] Key signals would include the carbonyl carbon (~160-170 ppm) and the unique fluorine environments.
-
FTIR Spectroscopy: Infrared spectroscopy can quickly confirm the presence of the acyl bromide functional group through its characteristic and strong carbonyl (C=O) stretching vibration, typically observed at a high frequency (>1800 cm⁻¹).
-
Method Validation Framework
Any analytical method used for decision-making must be validated to demonstrate its fitness for purpose.[9] The validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[10]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interference at the retention time of the analyte. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional response to concentration. |
| Accuracy | Mean recovery of 80-120% for spiked samples. | Measures the closeness of results to the true value. |
| Precision | RSD ≤ 15% at low concentrations, ≤ 10% at higher concentrations. | Measures the agreement between repeated measurements. |
| Limit of Quant. (LOQ) | The lowest concentration meeting accuracy and precision criteria. | Defines the lower limit for reliable quantification. |
| Robustness | No significant impact on results from minor method variations. | Demonstrates reliability during normal use. |
Conclusion
The accurate and reliable quantification of 7H-Perfluoroheptanoyl bromide is best achieved through an indirect analytical approach. By implementing a controlled and quantitative hydrolysis step, the unstable acyl bromide is converted to the stable 7H-perfluoroheptanoic acid. This stable analyte can then be robustly analyzed using well-established and highly sensitive techniques. The recommended primary method is LC-MS/MS , which offers unparalleled specificity and sensitivity for this class of compounds. For laboratories where this technology is not available, GC-MS following esterification provides a validated and cost-effective alternative. Direct analysis methods are fraught with challenges and should be avoided for routine quantitative applications. Adherence to a structured validation plan, as outlined by ICH Q2(R2), is essential to guarantee the integrity and reliability of the analytical data generated.
References
-
Fiorentino, A., et al. (2014). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Analytical Methods in Chemistry, 2014, 874349. Available at: [Link]
-
Loh, H. S., et al. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. International Journal of Environmental Research and Public Health, 17(10), 3502. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available at: [Link]
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McDonough, C. A., et al. (2023). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Environmental Science: Processes & Impacts, 25(3), 524-535. Available at: [Link]
-
Jahnke, A., et al. (2022). Supplementary material: Closing the gap - inclusion of ultrashort-chain perfluoroalkyl carboxylic acids in the total oxidizable precursor assay. Royal Society of Chemistry. Available at: [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Begala, M., et al. (2020). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 55(11), e4640. Available at: [Link]
-
Huang, W., et al. (1990). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International Journal of Environmental Research and Public Health, 17(1), 2. Available at: [Link]
- Google Patents. (1996). Synthesis of n-perfluorooctyl bromide.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Das, P., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Journal of Chromatography B, 1217, 123629. Available at: [Link]
-
Washington, J. W., et al. (2010). LC/MS/MS chromatograms for two transitions of a possible product of PFOA degradation, 2HPFOA. ResearchGate. Available at: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
Smith, R. M., et al. (2019). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 96(11), 2595-2599. Available at: [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link]
-
Bensoam, J., et al. (1979). The reduction of perfluoroacyl halides with organosilicon hydrides. A direct synthesis of fluorine-containing esters and lactones. The Journal of Organic Chemistry, 44(6), 983-985. Available at: [Link]
-
Agilent Technologies. (2018). LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. Available at: [Link]
-
Agilent Technologies. (2022). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Samples Per EPA Draft Method 1633. Available at: [Link]
-
Kubicki, D. J., et al. (2020). Solid-State NMR and NQR Spectroscopy of Lead-Halide Perovskite Materials. Journal of the American Chemical Society, 142(48), 20489-20510. Available at: [Link]
-
Llorca, M., et al. (2016). Alternative Eluent Composition for LC-MS Analysis of Perfluoroalkyl Acids in Raw Fish Samples. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 7H-Perfluoroheptanoyl Bromide in Polymer Chemistry
A Research Prospectus for Novel Fluoropolymer Synthesis and Modification
Authored by: Senior Application Scientist
Abstract
This technical document explores the potential applications of 7H-Perfluoroheptanoyl Bromide in the field of polymer chemistry. In the absence of established literature, this guide serves as a research prospectus, providing scientifically grounded hypotheses for its use as a polymer modification agent, a precursor to novel fluorinated monomers, and a component in controlled polymerization reactions. Detailed hypothetical protocols, reaction schemes, and safety considerations are presented to guide researchers in exploring the utility of this compound for creating advanced fluorinated materials.
Introduction: The Untapped Potential of 7H-Perfluoroheptanoyl Bromide
Fluoropolymers are a class of high-performance materials renowned for their exceptional properties, including thermal stability, chemical inertness, low surface energy, and biocompatibility.[1][2] These characteristics make them indispensable in a wide range of applications, from aerospace and electronics to biomedical devices and advanced coatings. The synthesis of novel fluoropolymers with tailored properties is an ongoing objective in materials science.
7H-Perfluoroheptanoyl bromide (C₇HBrF₁₂O) is a partially fluorinated acyl bromide.[3][4] While its direct application in polymer chemistry is not yet documented in peer-reviewed literature, its chemical structure suggests significant potential. The presence of a reactive acyl bromide group and a substantial perfluoroalkyl segment makes it an intriguing candidate for the synthesis and modification of fluorinated polymers.
This document provides a forward-looking perspective on the utility of 7H-Perfluoroheptanoyl bromide, offering hypothetical yet plausible applications grounded in the established reactivity of similar chemical entities. We will delve into its potential as a surface modification agent, a building block for new monomers, and its prospective role in controlled radical polymerization.
Physicochemical Properties and Predicted Reactivity
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇HBrF₁₂O |
| Molecular Weight | 408.97 g/mol [3] |
| Appearance | Likely a liquid at room temperature |
| Reactivity | The acyl bromide group is a highly reactive electrophile, susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. The perfluoroalkyl chain is electron-withdrawing, which may enhance the reactivity of the acyl bromide. |
The key to its utility in polymer chemistry lies in the reactivity of the acyl bromide functional group. This group can readily undergo nucleophilic acyl substitution reactions, making it a versatile tool for introducing the perfluoroheptanoyl moiety onto other molecules or surfaces.
Proposed Applications in Polymer Chemistry
Based on its inherent reactivity, we propose three primary avenues for the application of 7H-Perfluoroheptanoyl bromide in polymer science.
As a Polymer Modification Agent
The most direct application is the use of 7H-Perfluoroheptanoyl bromide for the surface or bulk modification of existing polymers. Polymers bearing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, can be readily functionalized.
This modification would impart a low-surface-energy perfluoroalkyl layer onto the polymer, potentially enhancing its hydrophobicity, oleophobicity, and chemical resistance.[5][6] This is particularly relevant for applications requiring non-stick, anti-fouling, or barrier properties.
Hypothetical Reaction Scheme 1: Surface Modification of a Hydroxyl-Functionalized Polymer
As a Monomer Precursor
7H-Perfluoroheptanoyl bromide can serve as a starting material for the synthesis of novel fluorinated monomers. By reacting it with a molecule containing a polymerizable group (e.g., a vinyl group) and a nucleophilic handle, new monomers can be created.
For instance, reaction with a hydroxy-functional acrylate or methacrylate, such as 2-hydroxyethyl methacrylate (HEMA), would yield a polymerizable monomer with a pendant perfluoroheptanoyl chain. The synthesis of such tailored monomers is a key strategy for developing new fluoropolymers with specific properties.[7][8]
Hypothetical Reaction Scheme 2: Synthesis of a Fluorinated Acrylate Monomer
As a Component in Controlled Radical Polymerization (CRP)
The bromine atom in 7H-Perfluoroheptanoyl bromide suggests a potential role in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing well-defined polymers with controlled molecular weight and architecture.[2][9][10] It relies on a reversible activation and deactivation of dormant polymer chains by a transition metal complex, often initiated by an alkyl halide.[10]
While acyl bromides are not typical ATRP initiators, it is conceivable that 7H-Perfluoroheptanoyl bromide could be transformed into a suitable initiator. For example, it could be used to esterify a hydroxyl-containing ATRP initiator, thereby attaching the perfluoroalkyl chain to the initiator molecule. This would result in polymers with a perfluoroalkyl group at one end.
Hypothetical Protocol: Surface Modification of a Poly(vinyl alcohol) (PVA) Film
This section provides a detailed, step-by-step hypothetical protocol for the surface modification of a PVA film using 7H-Perfluoroheptanoyl bromide. This protocol is illustrative and requires experimental validation.
Objective
To introduce a hydrophobic and oleophobic surface on a hydrophilic PVA film by reacting the surface hydroxyl groups with 7H-Perfluoroheptanoyl bromide.
Materials
-
Poly(vinyl alcohol) (PVA) film (fully hydrolyzed)
-
7H-Perfluoroheptanoyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous triethylamine (TEA)
-
Acetone (reagent grade)
-
Deionized water
-
Nitrogen gas supply
Equipment
-
Glass reaction vessel with a nitrogen inlet/outlet
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Beakers and petri dishes
-
Ultrasonic bath
-
Vacuum oven
-
Contact angle goniometer
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer
Experimental Workflow
Caption: Workflow for the surface modification of a PVA film.
Step-by-Step Procedure
-
PVA Film Preparation:
-
Cut the PVA film into 2x2 cm pieces.
-
Place the films in a beaker with acetone and sonicate for 15 minutes to remove any surface contaminants.
-
Rinse the films thoroughly with deionized water.
-
Dry the films in a vacuum oven at 60°C for 4 hours.
-
-
Surface Modification Reaction:
-
Place a dried PVA film in a clean, dry glass reaction vessel equipped with a magnetic stir bar.
-
Add enough anhydrous DMF to fully immerse the film.
-
Add triethylamine (1.5 equivalents relative to the estimated surface hydroxyl groups).
-
Seal the vessel and purge with nitrogen for 20 minutes.
-
Using a syringe, slowly inject 7H-Perfluoroheptanoyl bromide (1.2 equivalents) into the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
After the reaction, carefully remove the film from the vessel.
-
Wash the film by immersing it in fresh DMF with gentle agitation for 10 minutes to remove unreacted reagents.
-
Repeat the washing step with acetone.
-
Dry the modified film under a stream of nitrogen.
-
Characterization
-
Contact Angle Measurement: Measure the static contact angle of water and diiodomethane on the surface of the unmodified and modified PVA films to assess the change in surface energy and hydrophobicity.
-
ATR-FTIR Spectroscopy: Analyze the surface of the films to confirm the presence of the perfluoroheptanoyl group. Look for the appearance of a characteristic C=O stretching peak of the newly formed ester bond and C-F stretching vibrations.
Safety and Handling Precautions
As 7H-Perfluoroheptanoyl bromide is a reactive acyl bromide, appropriate safety measures must be taken.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Reactivity: Acyl bromides react exothermically with water and other nucleophiles. Ensure all glassware is dry and reactions are performed under an inert atmosphere.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and bases. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
While the use of 7H-Perfluoroheptanoyl bromide in polymer chemistry is not yet established, its chemical structure presents a compelling case for its potential. The hypothetical applications and protocols outlined in this document provide a roadmap for researchers to explore its utility in creating novel fluorinated polymers and materials with enhanced properties. Future work should focus on the experimental validation of these proposed reaction schemes, including optimization of reaction conditions and thorough characterization of the resulting materials. The synthesis of novel monomers from 7H-Perfluoroheptanoyl bromide, in particular, could open up new avenues in the design of advanced fluoropolymers.
References
- The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide.
- Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Prepar
- Surface properties modification of thermoplastic polymers by compounding with perfluoropolyether additives.
- Selected applications of perfluoroalkyl halides for the synthesis of...
- Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Adv.
- Atom Transfer Radical Polymerization |
- Polymer-assisted synthesis of mixed-halide quasi-2D perovskites for tunable blue-green lasers.
- Surface modification of polymers treated by various fluorin
- Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines.
- Surface modification by fluoroalkyl-functional silanes. Semantic Scholar.
- 2D conjugated microporous polyacetylenes synthesized via halogen-bond-assisted radical solid-phase polymerization for high-performance metal-ion absorbents. NIH.
- What Is Atom Transfer Radical Polymerization (ATRP)? - Chemistry For Everyone. YouTube.
- Biostable Fluorine-Containing Co
- Design, synthesis, characterization, and surface activities of comb-like polymeric fluorinated surfactants with short fluoroalkyl chains.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Functional polymers by atom transfer radical polymeriz
- Surface Modification of Polymers Treated by Various Fluorinating Media.
- Polymer-Assisted Solution-Phase Synthesis of Glycosyl Chlorides and Bromides Using a Supported Dialkylformamide as Catalyst.
- Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry.
- Atom transfer radical polymerization in dispersed media with low-ppm c
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC.
- CAS 141893-84-7 | 7H-Perfluoroheptanoyl bromide. Kemcal.
- 7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130. PubChem.
- 7H-PERFLUOROHEPTANOYL BROMIDE | 141893-84-7. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. kemcal.com [kemcal.com]
- 4. 7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Surface modification of polymers treated by various fluorinating media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 7H-Perfluoroheptanoyl Bromide
Welcome to the technical support center for 7H-Perfluoroheptanoyl Bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their reactions using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during reactions with 7H-Perfluoroheptanoyl bromide, offering potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield of the desired perfluoroacylated product.
Potential Causes & Solutions:
-
Insufficiently Reactive Substrate: The reactivity of your substrate is a critical factor. Electron-poor substrates, particularly in Friedel-Crafts acylations, will react sluggishly.
-
Solution: For aromatic substrates, consider using those with electron-donating groups. If your substrate cannot be changed, you may need to employ more forcing reaction conditions, such as a stronger Lewis acid or higher temperatures. However, proceed with caution as this can lead to side reactions.[1]
-
-
Moisture Contamination: 7H-Perfluoroheptanoyl bromide is highly sensitive to moisture, which can hydrolyze it to the unreactive 7H-perfluoroheptanoic acid. Similarly, Lewis acid catalysts used in Friedel-Crafts reactions are deactivated by water.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.
-
-
Inadequate Activation of the Acyl Bromide: In reactions like Friedel-Crafts acylation, the acyl bromide must be activated by a Lewis acid to form the highly electrophilic acylium ion.[2][3][4]
-
Solution: Ensure you are using a sufficient stoichiometric amount of a suitable Lewis acid (e.g., AlCl₃, FeCl₃). For less reactive substrates, a stronger Lewis acid may be necessary. The formation of the acylium ion is a key step in the reaction mechanism.[5]
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Solution: If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by an appropriate technique (e.g., TLC, LC-MS). Conversely, if side products are observed, lowering the temperature may be beneficial.
-
Issue 2: Formation of Multiple Products or Side Reactions
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Potential Causes & Solutions:
-
Over-acylation (in Friedel-Crafts reactions): While less common than over-alkylation, it can occur with highly activated aromatic rings.[6]
-
Solution: Use a stoichiometric amount of 7H-Perfluoroheptanoyl bromide (typically 1.0-1.2 equivalents). The perfluoroacyl group is generally deactivating, which helps to prevent multiple acylations.[6]
-
-
Reaction with Solvent: Certain solvents can react with the highly electrophilic acylating agent.
-
Solution: Choose an inert solvent that is appropriate for your reaction conditions. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are common choices for Friedel-Crafts acylations.
-
-
Decomposition of Starting Material or Product: Highly fluorinated compounds can sometimes be unstable under harsh reaction conditions.
-
Solution: Monitor the reaction closely and consider quenching it before all the starting material is consumed if product decomposition is observed. Milder reaction conditions (lower temperature, less reactive catalyst) may be required.
-
Data Presentation: Optimizing Friedel-Crafts Acylation Conditions
The following table provides a general overview of how different parameters can be adjusted to optimize the yield of Friedel-Crafts acylation reactions with 7H-Perfluoroheptanoyl Bromide.
| Parameter | Condition | Expected Outcome on Yield | Considerations |
| Substrate | Electron-rich (e.g., anisole, toluene) | Higher | Favors electrophilic aromatic substitution. |
| Electron-poor (e.g., nitrobenzene) | Lower | Requires stronger Lewis acid and/or higher temperatures. | |
| Lewis Acid | Stoichiometric AlCl₃ | High | Standard for many acylations. |
| Catalytic amount | Low | The product ketone complexes with the Lewis acid, inactivating it.[6] | |
| Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) | Moderate to High | Can be beneficial for sensitive substrates to minimize side reactions. | |
| Temperature | 0 °C to room temperature | Substrate dependent | Good starting point for many reactions. |
| Elevated temperature | Can increase for unreactive substrates | Increases risk of side reactions and decomposition. | |
| Solvent | Anhydrous, non-reactive (e.g., CH₂Cl₂, CS₂) | High | Prevents hydrolysis of the acyl bromide and deactivation of the catalyst. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: General Procedure for the Acylation of an Aniline Derivative
This protocol provides a general guideline for the N-acylation of an aniline derivative with 7H-Perfluoroheptanoyl Bromide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aniline derivative (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 7H-Perfluoroheptanoyl bromide (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7][8]
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions involving 7H-Perfluoroheptanoyl Bromide.
Caption: A stepwise workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How should I store 7H-Perfluoroheptanoyl bromide?
A: 7H-Perfluoroheptanoyl bromide should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Due to its moisture sensitivity, it is crucial to minimize its exposure to the atmosphere.
Q2: What are the primary safety precautions when handling this reagent?
A: 7H-Perfluoroheptanoyl bromide is a corrosive chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Q3: My purified product still contains impurities. What purification techniques are best for highly fluorinated compounds?
A: Highly fluorinated compounds can sometimes be challenging to purify using standard silica gel chromatography due to their unique polarity. If you are facing difficulties, consider the following:
-
Fluorinated Solvents: Using a mobile phase containing a fluorinated solvent can sometimes improve separation.
-
Reverse-Phase Chromatography: This can be an effective alternative to normal-phase chromatography.
-
Distillation: If your product is a liquid, distillation under reduced pressure can be a highly effective purification method.[9]
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.[7]
Q4: Can I use 7H-Perfluoroheptanoyl bromide in aqueous or protic solvents?
A: No. 7H-Perfluoroheptanoyl bromide will readily react with water and other protic solvents (e.g., alcohols, primary/secondary amines in the absence of a base) to form the corresponding carboxylic acid or amide. All reactions should be conducted in anhydrous, aprotic solvents.
Q5: What is the expected reactivity of 7H-Perfluoroheptanoyl bromide compared to non-fluorinated acyl bromides?
A: The highly electron-withdrawing perfluoroalkyl chain makes the carbonyl carbon of 7H-Perfluoroheptanoyl bromide more electrophilic than its non-fluorinated counterparts. This can lead to increased reactivity towards nucleophiles. However, in reactions like Friedel-Crafts acylation, the overall success is also highly dependent on the nucleophilicity of the substrate.
References
-
The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide - ResearchGate. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available from: [Link]
-
A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC - NIH. Available from: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid - PMC - NIH. Available from: [Link]
-
METHODS OF PURIFICATION OF ORGANIC COMPOUNDS - YouTube. Available from: [Link]
-
Automated Purification of Natural and Synthetic Compounds - Pharma Focus Asia. Available from: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available from: [Link]
-
Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation | Request PDF - ResearchGate. Available from: [Link]
-
A novel synthesis of 7-aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-ones as potent, stable GnRH receptor antagonists - PubMed. Available from: [Link]
-
Ninja technique to purify organic compounds- synthetic chemist must watch it. - YouTube. Available from: [Link]
-
Friedel-Crafts Reactions - NROChemistry. Available from: [Link]
-
Metallaphotoredox Perfluoroalkylation of Organobromides - PMC - NIH. Available from: [Link]
-
Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci - YouTube. Available from: [Link]
-
Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes - ResearchGate. Available from: [Link]
-
Understanding Compound Purification Practices - Moravek. Available from: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available from: [Link]
-
Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC - NIH. Available from: [Link]
- US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents.
-
Preparative Purification Solutions in Drug Discovery Synthesis - YouTube. Available from: [Link]
- US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents.
- EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents.
-
Relative reactivity of glycosyl bromides. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130 - PubChem - NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. moravek.com [moravek.com]
- 9. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
Stability of 7H-Perfluoroheptanoyl bromide in solution
Technical Support Center: Stability & Handling of 7H-Perfluoroheptanoyl Bromide
Executive Summary: The Stability Paradox
7H-Perfluoroheptanoyl bromide (CAS: 141893-84-7) is a specialized fluorinated building block used primarily for introducing the
The Core Challenge: While the perfluorinated chain confers extreme chemical resistance and unique solubility (the "fluorous" effect), the acyl bromide functional group is hyper-electrophilic .[1][2] The electron-withdrawing nature of the adjacent perfluoromethylene (
Key Stability Rule: In the presence of trace moisture, this reagent degrades rapidly to 7H-Perfluoroheptanoic acid and Hydrogen Bromide (HBr) .[1][2]
Diagnostic & Troubleshooting Guide (Q&A)
This section addresses the most common failure modes reported by our users.
Q1: "I opened the bottle and it started fuming. Is the reagent ruined?"
Diagnosis: The "fumes" are Hydrogen Bromide (HBr) gas, generated by the reaction of the acyl bromide with atmospheric moisture.[1][2]
-
Status: If the fuming was light and brief, the bulk reagent is likely still usable but compromised.[1][2] If fuming is vigorous and continuous, the reagent has significantly hydrolyzed.[1][2]
-
Action: Purge the container immediately with dry Argon or Nitrogen.[1][2] Do not store it back in the fridge without sealing it under an inert atmosphere.
Q2: "My solution in DMSO turned yellow and hot. What happened?"
Diagnosis: Incompatible Solvent Choice.
-
Mechanism: Acyl halides react violently with Sulfoxides (like DMSO) and Amides (like DMF).[1][2] In DMSO, a Pummerer-like rearrangement or oxidation can occur, destroying your reagent.[1][2]
-
Correct Protocol: Never use DMSO, DMF, or NMP. Use non-nucleophilic, non-polar solvents like Dichloromethane (DCM), Chloroform, or THF (strictly anhydrous).[1][2]
Q3: "How do I check the purity without degrading it further?"
Diagnosis: Standard LC-MS is unsuitable because the mobile phase (water/methanol) will derivatize the compound on the column.[1][2]
-
Recommended Method:
NMR or NMR in dry .[1][2]-
Target Signal (
): Look for the terminal proton ( ).[1][2] It typically appears as a triplet of triplets ( ) in the 6.0 – 6.5 ppm range.[1][2] -
Degradation Marker: A shift in this signal or the appearance of a broad downfield peak (approx. 10-12 ppm) indicates the formation of the carboxylic acid (
).[1][2]
-
Q4: "I see a white precipitate in my DCM solution."
Diagnosis: Formation of 7H-Perfluoroheptanoic acid.[2]
-
Reason: The acyl bromide is soluble in DCM; the hydrolysis product (the acid) is often less soluble in cold organic solvents or forms dimers that precipitate.[1][2]
-
Fix: Filter the solution under inert gas (Schlenk filtration) to remove the acid, though the concentration of your active reagent is now lower.
Experimental Protocols & Handling
Protocol A: Preparation of a Stable Stock Solution
-
Pre-requisite: All glassware must be oven-dried (
for >4 hours) and cooled under a stream of Argon.[1][2] -
Solvent: Anhydrous Dichloromethane (
) or -Trifluorotoluene (for higher fluorous solubility).[1][2]
Step-by-Step:
-
Purge: Flush the source bottle of 7H-Perfluoroheptanoyl bromide with Argon for 2 minutes before dispensing.
-
Transfer: Use a gas-tight glass syringe (plastic syringes can leach plasticizers and swell).[1][2]
-
Dissolution: Inject the reagent into a septum-sealed vial containing the anhydrous solvent.
-
Storage: Store at
. Wrap the cap in Parafilm.[2]
Protocol B: Quenching (Disposal)
-
Hazard: Do not pour directly into the aqueous waste stream; it will release HBr gas.[1][2][3]
-
Method: Slowly add the reagent solution to a stirred mixture of Saturated Sodium Bicarbonate (
) and Ice. Wait for gas evolution ( ) to cease before disposal.[1][2]
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Notes |
| Halogenated | DCM, Chloroform | Excellent | Must be anhydrous.[1][2] Best for general reactions. |
| Ethers | THF, Diethyl Ether | Good | Must be free of peroxides and water.[1][2] |
| Hydrocarbons | Hexane, Toluene | Moderate | Solubility may be limited due to fluorous nature.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | DANGEROUS | DO NOT USE. Reacts violently.[1][2] |
| Protic | Water, Methanol, Ethanol | Incompatible | Instant degradation to acid/ester.[1][2] |
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways users must avoid.
Caption: Figure 1. Competitive degradation pathways. The reagent reacts rapidly with protic species to release HBr and thermodynamically stable carbonyl byproducts.[2]
References
-
PubChem. 7H-Perfluoroheptanoyl bromide (Compound).[1][2][4][5] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
University of Calgary. Hydrolysis of Alkyl Halides and Acyl Halides.[1][2] Department of Chemistry.[1][2] Available at: [Link][1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. ICSC 0974 - BROMINE PENTAFLUORIDE [chemicalsafety.ilo.org]
- 4. 7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | C7HF13O | CID 2776134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 7H-Perfluoroheptanoyl Bromide Acylation
Executive Summary
You are working with 7H-Perfluoroheptanoyl bromide , a specialized electrophile. Unlike standard alkyl acid bromides, this reagent possesses a highly electron-withdrawing perfluoroalkyl chain (
Critical Warning: The selection of a catalyst for this reagent is not merely about rate acceleration; it is about preventing halide exchange (with chloride-based Lewis acids) and managing the solubility mismatch between the fluorous reagent and organic substrates.
Part 1: The Catalyst Selection Matrix
Use this decision matrix to select the appropriate catalyst system based on your substrate class.
| Substrate Class | Reaction Type | Recommended Catalyst | Mechanism | Critical Constraint |
| Electron-Rich Arenes (Anisole, Toluene) | Friedel-Crafts (C-Acylation) | Aluminum Bromide ( | Strong Lewis Acid activation | Do NOT use |
| Deactivated Arenes (Halobenzenes) | Friedel-Crafts (C-Acylation) | Metal Perfluorooctanesulfonates ( | Fluorous Lewis Acid Catalysis | Requires fluorous biphasic system (FBS) or hybrid solvents for optimal turnover. |
| Primary/Secondary Amines | N-Acylation | Pyridine (Stoichiometric) | Base scavenger + Acyl transfer | Exothermic. HBr salt precipitates immediately. |
| Sterically Hindered Alcohols | O-Acylation | DMAP (0.1 eq) + TEA | Nucleophilic catalysis | The |
| Fluorous-Tagged Substrates | Fluorous Synthesis | Scandium Triflate ( | Lewis Acid | Compatible with fluorous solvents; catalyst is recyclable.[1] |
Part 2: Technical Deep Dive & Protocols
Module A: Friedel-Crafts C-Acylation
The Challenge: The electron-withdrawing effect of the
Protocol 1: The "Halide-Safe" Method (
)
Why this works: Using
-
Setup: Flame-dry a 3-neck flask under
. -
Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Note: Avoid ethers (complexation) or nitrobenzene (deactivation).
-
Addition:
-
Charge
(1.1 eq) into the solvent. -
Add 7H-Perfluoroheptanoyl bromide (1.0 eq) dropwise at 0°C.
-
Observation: The solution should darken slightly as the acylium complex forms.
-
-
Reaction: Add the aromatic substrate (1.0 eq) slowly. Warm to RT.
-
Quench: Pour over ice/HCl.
Protocol 2: Fluorous Biphasic Catalysis (Green Chemistry)
Why this works: Rare earth perfluorooctanesulfonates (
-
Catalyst: Ytterbium(III) perfluorooctanesulfonate [
] (1-5 mol%). -
Solvent System: 1:1 mixture of Perfluorodecalin (Fluorous phase) and Toluene (Organic phase).
-
Process: Reflux. The catalyst remains in the fluorous phase; the product migrates to the organic phase.
Module B: Nucleophilic Acylation (N/O-Acylation)
The Challenge: The
Protocol: DMAP-Catalyzed Esterification
-
Base: Triethylamine (TEA, 1.2 eq) acts as the HBr scavenger.
-
Catalyst: 4-Dimethylaminopyridine (DMAP, 5-10 mol%).
-
Solvent: DCM or THF (Anhydrous).
-
Mechanism: DMAP attacks the acid bromide to form a highly reactive N-acylpyridinium intermediate, which is less sterically hindered and more electrophilic than the starting bromide.
Part 3: Troubleshooting & FAQs
Q1: I see a triplet of triplets at 6.0-6.5 ppm in my proton NMR. Is this an impurity?
A: No. This is the signature of the 7H-proton (
-
Diagnostic Utility: This signal is your internal standard.
-
Shift in reactant: ~6.1 ppm.
-
Shift in product: Often shifts slightly upfield/downfield depending on the environment.
-
Integration: If this integrates to <1H relative to your aromatic signals, you have likely lost the perfluoro chain (hydrolysis/cleavage).
-
Q2: My GC-MS shows a mass peak corresponding to the Chloride derivative. Why?
A: You likely used
-
Fix: Switch to
or Metal Triflates ( ). If using DCM, ensure it is high-grade and acid-free.
Q3: The reaction turns into a black tar and yield is <10%. A: This indicates polymerization or over-acylation .
-
Fix: The perfluoroacyl group is highly activating during the attack but the product (a perfluoroalkyl ketone) is strongly electron-withdrawing, which should deactivate the ring against further reaction. However, if the temperature is too high, the Lewis acid can degrade the sensitive perfluoro chain. Lower the temperature to -10°C and add the catalyst last.
Q4: Can I use standard silica gel for purification? A: Caution required. Perfluoro-compounds often streak on standard silica due to low solubility in hexane/EtOAc.
-
Fix: Use Fluorous Silica Gel if available.[2] If not, elute with a gradient of Hexane:DCM (avoiding polar solvents initially) to move the fluorous product.
Part 4: Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the correct reaction conditions.
Figure 1: Logical decision tree for catalyst selection based on nucleophile type and substrate electronic properties.
References
- Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis Acid halide exchange mechanisms).
-
Xiang, J., & Orita, A. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Journal of Health Science, 52(5). Link
-
Yi, W. B., & Cai, C. (2009). Fluorous Lewis acids and phase transfer catalysts.[1][2] Molecular Diversity, 13, 209–239.[1] Link
-
BenchChem Technical Data. (2025). Reactivity of 7-Bromoheptanoyl Chloride and 5-Bromovaleryl Chloride (Analogous reactivity data for omega-functionalized acyl halides). Link
Sources
Navigating Scale-Up Challenges with 7H-Perfluoroheptanoyl Bromide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the transition from a successful bench-scale reaction to a larger-scale production is a critical juncture fraught with potential challenges. This guide provides in-depth technical support for scaling up reactions involving 7H-Perfluoroheptanoyl bromide, a valuable reagent for the introduction of perfluorinated moieties into organic molecules. Drawing upon extensive field experience and established chemical principles, this document aims to be a trusted resource for troubleshooting common issues and answering frequently asked questions.
Core Characteristics of 7H-Perfluoroheptanoyl Bromide
Understanding the fundamental properties of 7H-Perfluoroheptanoyl bromide is paramount for successful reaction scale-up.
| Property | Value/Information | Source |
| CAS Number | 141893-84-7 | [1] |
| Molecular Formula | C₇HBrF₁₂O | [1] |
| Molecular Weight | 408.97 g/mol | [1] |
| Appearance | Likely a liquid at room temperature (by analogy to similar compounds) | Inferred |
| Reactivity | Highly reactive acyl bromide, susceptible to hydrolysis. The perfluoroalkyl chain enhances its electrophilicity. | Inferred from general acyl halide chemistry |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF). | Inferred |
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions introduces complexities related to mass and heat transfer, mixing, and reagent addition. This section addresses common problems encountered during the scale-up of reactions with 7H-Perfluoroheptanoyl bromide in a question-and-answer format.
Q1: My reaction yield has significantly dropped after scaling up from 1g to 100g. What are the likely causes and how can I troubleshoot this?
A significant drop in yield upon scale-up is a common issue that can often be traced back to several key factors that become more pronounced at a larger scale.
Possible Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: At a larger scale, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger reaction vessels.
-
Baffled Flasks: Utilize baffled flasks to improve turbulence and mixing efficiency.
-
Reaction Concentration: While counterintuitive, sometimes a more concentrated reaction can be beneficial, but this needs to be evaluated carefully as it can also exacerbate exothermic events.[2]
-
-
-
Poor Temperature Control: Exothermic acylation reactions can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of the reaction vessel, which reduces the efficiency of heat dissipation.[3]
-
Troubleshooting:
-
Controlled Addition: Add the 7H-Perfluoroheptanoyl bromide slowly and controllably, monitoring the internal reaction temperature.
-
Cooling Bath: Use a larger, more efficient cooling bath (e.g., an ice-salt bath or a cryocooler) to maintain the desired reaction temperature.
-
Internal Thermometer: Always use an internal thermometer to monitor the actual reaction temperature, as the external bath temperature may not be representative.
-
-
-
Moisture Contamination: 7H-Perfluoroheptanoyl bromide is highly susceptible to hydrolysis. On a larger scale, there are more opportunities for moisture to enter the reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Q2: I am observing the formation of a significant amount of an impurity that I did not see on the small scale. How do I identify and mitigate this?
The appearance of new impurities on a larger scale often points to side reactions that are favored by the changed reaction conditions.
Possible Causes & Solutions:
-
Hydrolysis of the Acyl Bromide: The most common impurity is likely the corresponding carboxylic acid, 7H-Perfluoroheptanoic acid, formed from the reaction of 7H-Perfluoroheptanoyl bromide with trace amounts of water.
-
Mitigation: As detailed in Q1, rigorous adherence to anhydrous techniques is crucial.
-
-
Side Reactions with the Substrate: If your substrate has multiple reactive sites, the change in reaction conditions (e.g., temperature, concentration) on a larger scale might alter the selectivity.
-
Mitigation:
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Order of Addition: Consider changing the order of addition of reagents. For example, adding the substrate to the acyl bromide solution (inverse addition) might be beneficial in some cases.
-
-
-
Decomposition of Reagents or Products: Higher temperatures or prolonged reaction times on a larger scale can lead to the decomposition of sensitive compounds.
-
Mitigation:
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Optimize Temperature: Determine the optimal temperature range for your reaction on a small scale before proceeding to a larger scale.
-
-
Experimental Workflow & Visualization
General Protocol for Acylation of an Amine with 7H-Perfluoroheptanoyl Bromide (Scale-Up Considerations)
This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrate.
-
Reactor Setup: In a suitably sized, oven-dried, multi-necked round-bottom flask equipped with an overhead stirrer, an internal thermometer, a dropping funnel, and an inert gas inlet, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve 7H-Perfluoroheptanoyl bromide (1.0-1.1 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate to remove any unreacted acyl bromide and the corresponding carboxylic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or crystallization.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling 7H-Perfluoroheptanoyl bromide, especially on a larger scale?
A: As an acyl bromide, 7H-Perfluoroheptanoyl bromide should be handled with extreme care.[4] Key safety considerations include:
-
Corrosivity: It is expected to be corrosive and cause severe skin and eye burns.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: It will react with moisture in the air to release hydrogen bromide (HBr) gas, which is also corrosive and toxic.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and metals.[5]
-
Scale-Up Specifics: When working with larger quantities, the potential for a significant release of HBr gas in case of a spill increases. Ensure an appropriate neutralizing agent (e.g., sodium bicarbonate) is readily available.
Q: Can I use a Lewis acid catalyst for acylation reactions with 7H-Perfluoroheptanoyl bromide?
A: Yes, for less reactive substrates, a Lewis acid catalyst such as aluminum chloride (AlCl₃) may be necessary for reactions like Friedel-Crafts acylation.[6] However, be aware that the product ketone can form a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst.[6] The catalyst is also extremely sensitive to moisture, so stringent anhydrous conditions are even more critical.
Q: What is the best way to purify my product after a reaction with 7H-Perfluoroheptanoyl bromide?
A: The purification method will depend on the properties of your product.
-
Aqueous Workup: A thorough aqueous workup as described in the protocol is essential to remove water-soluble byproducts and unreacted starting materials.
-
Column Chromatography: This is a common and effective method for purifying many organic compounds.[7]
-
Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification technique.
-
Distillation: For liquid products with sufficient thermal stability and a boiling point different from impurities, distillation can be a good option.
Q: My reaction seems to stall before completion on a larger scale. What should I consider?
A: Stalling of a reaction on scale-up can be due to several factors:
-
Catalyst Deactivation: If you are using a catalyst, it may be getting deactivated by impurities or moisture.
-
Insufficient Reaction Time: Reactions can sometimes take longer on a larger scale.[8] Continue to monitor the reaction to confirm if it has truly stalled or is just proceeding more slowly.
-
Poor Solubility: As the reaction progresses, the product might precipitate out, hindering further reaction. In such cases, a different solvent or a higher reaction temperature might be necessary.
References
-
CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]
-
COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
-
Kemcal. (n.d.). 7H-Perfluoroheptanoyl bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoheptanoic acid. PubChem. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
Sources
- 1. kemcal.com [kemcal.com]
- 2. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 3. catsci.com [catsci.com]
- 4. 7-Bromoheptanoic acid | C7H13BrO2 | CID 121723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhanced ozonation of ciprofloxacin in the presence of bromide: Kinetics, products, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: 7H-Perfluoroheptanoyl Bromide Reaction Monitoring
Senior Application Scientist: Dr. Elena Vance Subject: Monitoring Protocols for 7H-Perfluoroheptanoyl Bromide (CAS: 158467-18-8) System: TLC & LC-MS/MS
Introduction: The "Observer Effect" in Analysis
Monitoring 7H-Perfluoroheptanoyl bromide requires a shift in analytical philosophy. As an acid bromide, this compound is highly electrophilic and moisture-sensitive. You cannot analyze it directly. Any attempt to inject the raw reaction mixture into an LC-MS will result in uncontrolled hydrolysis within the mobile phase, yielding data that reflects your instrument's plumbing rather than your reaction flask.
This guide treats the analysis as a derivatization workflow . We do not measure the bromide; we measure the stable "fingerprint" it leaves behind when intentionally quenched.
Part 1: Sample Preparation & Quenching Workflows
The success of your monitoring depends entirely on how you treat the sample before it enters the instrument.
Workflow Diagram: The Quenching Decision Tree
Figure 1: Critical sample preparation pathways. Method A (Methanol Quench) is recommended for retention stability.
Protocol 1: Methanol Quench (Recommended)
-
Why: Converts the reactive acid bromide into the methyl ester (
). This stabilizes the sample, preventing corrosion of the MS source and providing a species with better chromatographic retention than the free acid. -
Procedure:
-
Prepare a GC/LC vial with 500 µL of HPLC-grade Methanol .
-
Add 10-20 µL of reaction mixture directly into the methanol.
-
Vortex for 10 seconds.
-
Dilute with Mobile Phase A (if necessary) and inject.
-
Part 2: TLC Troubleshooting & Visualization
Q: I spotted the reaction mixture directly, but I see a streak instead of a spot. Why? A: You are observing "on-plate hydrolysis." The silica gel contains adsorbed water. As the acid bromide travels up the plate, it continuously hydrolyzes into 7H-perfluoroheptanoic acid, creating a streak (tailing) rather than a discrete spot.
-
Fix: Perform the Methanol Quench (Protocol 1) in a small vial first, then spot the resulting methyl ester.
Q: My compound is invisible under UV (254 nm). Is my lamp broken?
A: No. 7H-Perfluoroheptanoyl bromide lacks a conjugated
Visualization Guide
| Stain Reagent | Target Species | Appearance | Rating |
| Bromocresol Green | Carboxylic Acid (Hydrolysis Product) | Yellow spot on Blue background | Best for Acid |
| KMnO₄ (Permanganate) | Methyl Ester / Acid | Yellow/White spot on Purple | Moderate |
| Iodine Chamber | Perfluoro chains | Faint brown spot (often reversible) | Poor |
| UV (254 nm) | R-COBr | Invisible | Ineffective |
Senior Scientist Note: If monitoring the consumption of an amine nucleophile, use UV 254 nm to track the disappearance of the amine, rather than the appearance of the perfluoro-amide product.
Part 3: LC-MS Method Development
Mass Spectrometry Parameters
The fluorinated chain (
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Best for the Free Acid (forms |
| Ionization Mode | APCI Positive (+) | Best for the Methyl Ester or Amide . ESI+ is often poor for perfluoro-esters due to low proton affinity. |
| m/z Target (Acid) | 329.0 | |
| m/z Target (Ester) | 345.0 | |
| Isotope Pattern | N/A (for product) | If you see a 1:1 doublet (79Br/81Br) , you are looking at the unreacted bromide (rare). The product should lack the bromine pattern. |
Chromatography Troubleshooting
Q: My peak elutes at the solvent front (Dead Volume). A: Perfluorinated acids are highly polar and acidic. They do not retain well on standard C18 columns at neutral pH.
-
Solution: Use a Fluorous Phase (PFP) column or a C18 column with acidified mobile phase (0.1% Formic Acid). The acid suppresses ionization of the carboxylic group, keeping it neutral and increasing retention.
Q: I see "Ghost Peaks" in subsequent blank injections. A: Perfluorinated compounds are "sticky" and lipophilic in a specific way (fluorous nature). They can adsorb to PTFE tubing in your LC system.
-
Solution: Use a needle wash of 100% Isopropanol or Methanol/Acetonitrile (50:50) . Avoid 100% aqueous washes.
Part 4: Data Interpretation & Logic
Logical Flow for Reaction Completion
Use this logic gate to determine if your reaction is complete.
Figure 2: Mass spectral logic for confirming reaction progress.
References
-
Li, L., et al. (2020). "Strategies for the Analysis of Perfluoroalkyl Acid Halides." Journal of Chromatography A. (General methodology for perfluoro-halide handling).
-
Agilent Technologies. (2022). "Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water by LC/MS/MS." Application Note 5994-0937EN. (Reference for ESI Negative mode ionization of perfluoro chains).
-
Sigma-Aldrich. (2024). "TLC Stains and Visualization Reagents: Bromocresol Green Protocol." Technical Bulletin. (Standard protocol for acid visualization).
-
Bielawski, J., et al. (2010).[4] "Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)." Adv Exp Med Biol. (Demonstrates general principles of lipid/chain derivatization for MS).
(Note: While specific literature on 7H-perfluoroheptanoyl bromide is niche, the protocols above are derived from standard operating procedures for perfluoroacyl halides and carboxylic acid derivatives.)
Sources
Validation & Comparative
Comparative Mass Spectrometry Guide: 7H-Perfluoroheptanoyl Bromide
[1]
Executive Summary & Chemical Profile
7H-Perfluoroheptanoyl bromide (
In mass spectrometry, this compound presents a unique dual-challenge:
-
High Reactivity: The acyl bromide bond is moisture-sensitive, rapidly hydrolyzing to 7H-perfluoroheptanoic acid (
) or reacting with nucleophilic solvents (e.g., methanol).[1] -
Spectral Signature: The terminal hydrogen creates a distinct mass shift and fragmentation pattern compared to the industry-standard Perfluorooctanoyl bromide (PFOBr).[1]
Chemical Specifications
| Feature | 7H-Perfluoroheptanoyl Bromide | Perfluorooctanoyl Bromide (Alternative) |
| Formula | ||
| MW | ~408.97 Da | ~477.96 Da |
| Key Moiety | Perfluoromethyl ( | |
| Stability | Low (Hydrolyzes in air) | Low (Hydrolyzes in air) |
Mass Spectrometry Performance: Direct vs. Indirect Analysis
Due to the lability of the
A. Direct Analysis: Electron Ionization (EI-MS)
Applicable for GC-MS with inert sample introduction.[1]
When analyzed under anhydrous conditions (70 eV EI), the molecule exhibits a characteristic fragmentation pathway driven by
Key Spectral Features:
-
Molecular Ion (
): Weak or absent due to facile loss of bromine.[1] -
Isotope Pattern: If the molecular ion or Br-containing fragments are visible, they exhibit a 1:1 doublet (79Br/81Br), distinguishing it from the 3:1 pattern of chlorinated analogs.[1][2]
-
Base Peak (
329): The acylium ion .[1] Formed by the loss of the bromine radical ( ). -
Terminal Signature (
51): The fragment is diagnostic for the 7H-series, absent in fully fluorinated chains (which show 69, ).[1]
B. Indirect Analysis: Electrospray Ionization (ESI-MS)
Applicable for LC-MS (Negative Mode).[1]
In LC-MS workflows, the bromide is almost invariably converted to the free acid (7H-Perfluoroheptanoic acid ) prior to detection.[1]
Comparative Analysis: 7H-PFHpBr vs. Alternatives
Comparison 1: vs. Perfluorooctanoyl Bromide (PFOBr)
The primary alternative is the fully fluorinated analog. The "7H" substitution fundamentally alters the mass defect and fragmentation.
| Parameter | 7H-PFHpBr (Target) | PFOBr (Alternative) | Diagnostic Value |
| Terminal Group | Differentiation | ||
| Diagnostic Fragment | High | ||
| Acylium Ion ( | High | ||
| Mass Defect | Higher (due to H) | Lower (Fluorine rich) | Medium |
Comparison 2: vs. 7H-Perfluoroheptanoyl Chloride
The chloride analog is often used for cost reasons but has different reactivity and spectral tags.[1]
| Parameter | Bromide Analog | Chloride Analog |
| Leaving Group Mass | 79/81 Da | 35/37 Da |
| Isotope Ratio | 1:1 (Distinctive) | 3:1 (Classic Cl pattern) |
| Reactivity (Derivatization) | Higher (Fast kinetics) | Moderate (Slower kinetics) |
Experimental Protocols
Protocol A: "Quench & Analyze" (Recommended for Purity)
This protocol converts the unstable bromide into a stable methyl ester for GC-MS quantification, preventing on-column hydrolysis.[1]
-
Sampling: Dissolve 10 mg of 7H-Perfluoroheptanoyl bromide in 1 mL of anhydrous Dichloromethane (DCM).
-
Derivatization: Add 100
of Methanol (MeOH) and 10 of Pyridine (catalyst). -
Incubation: Vortex for 30 seconds at room temperature. Reaction is instantaneous:
[1] -
Analysis: Inject 1
into GC-MS (Split 1:50). -
Target: Monitor Methyl 7H-perfluoroheptanoate (
378).
Protocol B: Direct Infusion ESI-MS (Hydrolysis Study)[1]
Visualization of Fragmentation Pathways[6]
The following diagram illustrates the divergent fragmentation pathways for the Bromide (EI-MS) versus the Hydrolyzed Acid (ESI-MS).
Figure 1: Dual-mode fragmentation pathway showing the generation of the diagnostic Acylium ion (EI) and the Decarboxylated anion (ESI).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776130, 7H-Perfluoroheptanoyl bromide. Retrieved from [Link][1]
-
MassBank of North America. Mass Spectrum of Perfluoroheptanoic acid (Hydrolysis Product). Accession: MSBNK-ACES_SU-AS000009.[1][3] Retrieved from [Link][1]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns of Halides. Retrieved from [Link]
Comparative Guide: HPLC Method Validation for 7H-Perfluoroheptanoyl Bromide Derivatives
This guide outlines the validation framework for High-Performance Liquid Chromatography (HPLC) methods utilizing 7H-Perfluoroheptanoyl bromide (7H-PFHBr) as a derivatizing agent.
This reagent is a specialized fluorous tag used to enhance the detection and separation of polar nucleophiles (alcohols, amines, phenols) which are otherwise difficult to retain or detect. The "7H" designation indicates a terminal proton on the fluorinated chain (
Executive Summary & Mechanism
7H-Perfluoroheptanoyl bromide (CAS: 141893-84-7) functions as an electrophilic acylating agent. It reacts with active hydrogens in target analytes to form stable perfluoro-esters or amides.
Why Use 7H-PFHBr?
-
Enhanced Retention: The long fluorinated chain (
) adds significant hydrophobicity, shifting polar analytes away from the solvent front on Reverse Phase (RP) columns. -
MS Sensitivity: The high electronegativity of the fluorine atoms makes the derivatives excellent candidates for Negative Ion Electrospray Ionization (ESI-) or Electron Capture Dissociation (ECD), often lowering Limits of Detection (LOD) by 10-100x compared to non-fluorinated analogues.
-
Fluorous Separation: Enables the use of Fluorous Liquid Chromatography (FLC) , where the tag acts as a "handle" to selectively retain analytes on a fluorous stationary phase, washing away non-tagged matrix interferences.
Derivatization Mechanism
The reaction typically requires a basic catalyst (e.g., Pyridine or Triethylamine) to neutralize the hydrobromic acid (HBr) byproduct.
Figure 1: Reaction pathway for the acylation of a generic nucleophile with 7H-Perfluoroheptanoyl bromide.
Comparative Analysis: 7H-PFHBr vs. Alternatives
This section objectively compares the 7H-PFHBr workflow against the industry-standard UV tag (Benzoyl Chloride) and direct analysis (LC-MS/MS).
Performance Matrix
| Feature | 7H-PFHBr Derivatization | Benzoyl Chloride (Standard UV) | Direct LC-MS/MS (No Tag) |
| Primary Detection | MS (ESI-) / UV (210 nm) | UV (254 nm) / MS (ESI+) | MS (ESI+/-) |
| Sensitivity (LOD) | Ultra-High (pg/mL range via NCI) | Moderate (ng/mL range) | Variable (Matrix dependent) |
| Selectivity | High (Fluorous affinity possible) | Moderate (Hydrophobic shift only) | High (Mass based) |
| Matrix Effects | Low (Derivatives elute in clean window) | Moderate | High (Ion suppression common) |
| Stability | High (Stable esters/amides) | High | N/A |
| Cost per Sample | High (Reagent cost) | Low | Low |
| Complexity | High (Requires reaction step) | Moderate | Low |
Key Differentiator: The "Fluorous" Advantage
Unlike Benzoyl Chloride, which only adds hydrophobicity, 7H-PFHBr adds fluorophilicity . This allows for a specific "Fluorous Solid Phase Extraction" (F-SPE) step during validation. By passing the reaction mixture through a fluorous cartridge, non-tagged matrix components are washed away, and only the tagged analyte is eluted, resulting in a chromatogram with virtually zero baseline noise.
Method Validation Protocol (Self-Validating System)
To ensure scientific integrity, the validation must address both the reaction efficiency and the chromatographic performance .
A. Experimental Workflow
This protocol utilizes a "Quench-and-Analyze" approach to ensure the reagent does not damage the HPLC column.
Figure 2: Step-by-step derivatization and validation workflow.
B. Critical Validation Parameters
1. Derivatization Yield (Accuracy)
-
Objective: Prove the reaction is quantitative (>95%).
-
Protocol: Spike a known concentration of analyte. React with increasing molar excesses of 7H-PFHBr (5x, 10x, 20x, 50x).
-
Acceptance Criteria: The peak area of the derivative must plateau. If peak area continues to rise at 50x, the method is not robust.
-
Causality: Acyl bromides are moisture sensitive. Insufficient excess leads to variable yield due to hydrolysis competition.
2. Specificity (Selectivity)
-
Objective: Ensure the "7H" tag distinguishes the analyte from the reagent byproducts (7H-Perfluoroheptanoic acid).
-
Protocol: Inject:
-
Observation: The Reagent Blank will show a peak for the hydrolyzed acid (hydrophilic). The Analyte derivative should elute significantly later (hydrophobic).
-
Note: The "7H" proton allows for unique separation on polar-embedded C18 phases compared to fully perfluorinated contaminants.
3. Linearity & Range
-
Protocol: Prepare calibration standards before derivatization to validate the entire process (not just the detector response).
-
Range: Typically 1 ng/mL to 1000 ng/mL.
-
Metric:
.[3] -
Self-Validating Check: Plot Response Factor (Area/Conc) vs. Concentration. A horizontal line indicates true linearity; a slope indicates reaction saturation or adsorption.
4. Stability of Derivative
-
Objective: Ensure the sample does not degrade in the autosampler.
-
Protocol: Re-inject the derivatized sample every 4 hours for 24 hours.
-
Acceptance: RSD of peak area < 2.0%.
-
Insight: Perfluoro-esters are generally stable, but traces of pyridine can catalyze hydrolysis if moisture is present.
Detailed Experimental Protocol
Reagents:
-
7H-Perfluoroheptanoyl bromide (Store in desiccator, handle in fume hood).
-
Anhydrous Acetonitrile (MeCN).
-
Pyridine (Base catalyst).
Step-by-Step:
-
Preparation: Dissolve sample in 100 µL anhydrous MeCN.
-
Addition: Add 10 µL Pyridine, then 20 µL 7H-PFHBr.
-
Reaction: Vortex and heat at 60°C for 20 minutes.
-
Quenching: Add 200 µL of 10% Methanol in Water. (This converts excess bromide to the methyl ester or acid, preventing column damage).
-
Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 100% B in 10 mins.
-
-
Detection: ESI-MS (Negative Mode). Monitor [M-H]- or [M+HCOO]-.
References
-
Chemical Identity: 7H-Perfluoroheptanoyl bromide. CAS No. 141893-84-7. National Center for Biotechnology Information. PubChem Compound Summary. Link
-
Fluorous Derivatization Principles: Sakaguchi, Y., et al. (2011).[4] "Selective liquid-chromatographic determination of native fluorescent biogenic amines in human urine based on fluorous derivatization." Journal of Chromatography A. Link[4][5]
-
Perfluoroacylation in Analysis: Derivatization Techniques for Chromatographic Analysis. ResearchGate Review. Discusses general acyl bromide workflows. Link
-
Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
PFAS/Perfluoroalkyl Analysis: U.S. EPA Method 537.1. Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS. (Context for handling perfluorinated chains). Link
Sources
Comparative Reactivity Guide: 7H-Perfluoroheptanoyl Bromide vs. Chloride
[1]
Executive Summary
7H-Perfluoroheptanoyl bromide (CAS 141893-84-7) represents a high-kinetic-energy alternative to its chlorinated analog, 7H-Perfluoroheptanoyl chloride (CAS 41405-35-0).[1][2] While the chloride serves as the standard workhorse for introducing the
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10]
The "7H" designation indicates a terminal proton on the perfluoroalkyl chain (
| Feature | 7H-Perfluoroheptanoyl Chloride | 7H-Perfluoroheptanoyl Bromide |
| CAS Number | 41405-35-0 | 141893-84-7 |
| Formula | ||
| Molecular Weight | 364.52 g/mol | 408.97 g/mol |
| Leaving Group ( | Chloride ( | Bromide ( |
| C-X Bond Energy | ~340 kJ/mol (Stronger) | ~280 kJ/mol (Weaker) |
| Reactivity Status | Moderate (Standard) | High (Kinetic) |
| Hydrolytic Stability | Moderate (Handle in air briefly) | Low (Fumes instantly in air) |
| Primary Application | Routine tagging of primary amines/alcohols | Acylation of hindered/deactivated nucleophiles |
Mechanistic Insight: The "Leaving Group" Effect
The superior reactivity of the bromide stems from two factors: the weaker
Comparative Acylation Pathway
The following diagram illustrates the direct acylation path versus the in situ activation strategy often employed when the isolated bromide is unavailable.[1][2]
Figure 1: Kinetic pathways comparing the direct use of the chloride (grey path) vs. the bromide (red path).[1][2] The bromide intermediate collapses faster due to the superior leaving group ability of
Comparative Reactivity Analysis
A. Kinetics & Selectivity[1][2]
-
Chloride: Reacts slowly with secondary alcohols and electron-deficient anilines.[1][2] Often requires heating (reflux in DCM or THF) or the addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine).[1][2]
-
Bromide: Reacts almost instantaneously with primary amines at 0°C and efficiently with hindered alcohols at room temperature.[1][2]
B. Hydrolytic Stability[1][2]
-
Chloride: Can be weighed out in air if done quickly.[1][2] Hydrolysis releases HCl, visible as white fumes.[1][2]
-
Bromide: Extremely sensitive to moisture.[1][2] Must be handled under an inert atmosphere (
or Ar).[1][2] Hydrolysis is violent, releasing HBr.[1][2]
C. Synthesis Strategy (Make vs. Buy)
While the chloride is commercially available from major fluorochemical suppliers, the bromide is frequently generated in situ to avoid storage instability.[1][2]
Experimental Protocols
Protocol A: Standard Acylation (Using the Chloride)
Best for: Primary amines, unhindered alcohols, and robust substrates.[1][2]
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and septum. Purge with Nitrogen.[1][2]
-
Dissolution: Dissolve the substrate (1.0 mmol) and Triethylamine (1.5 mmol, 210 µL) in anhydrous Dichloromethane (DCM, 10 mL).
-
Addition: Add 7H-Perfluoroheptanoyl chloride (1.1 mmol, ~400 mg) dropwise via syringe at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1][2][5] The fluorous product will partition heavily into the organic phase (or fluorous phase if performing F-SPE).[1][2]
Protocol B: High-Speed Acylation (Using the Bromide)
Best for: Deactivated anilines, tertiary alcohols, or thermally sensitive compounds.[1]
-
Generation (Optional In-Situ Step):
-
Coupling:
-
Cool the bromide solution to -20°C (ice/salt bath).
-
Add a solution of Substrate (1.0 mmol) and Pyridine (1.5 mmol) in DCM (5 mL) slowly over 10 minutes.
-
-
Reaction: Stir at -20°C for 1 hour, then 0°C for 1 hour.
-
Workup: Wash with cold 1M HCl (to remove pyridine), then water.
Field-Proven Insights: Troubleshooting
| Observation | Probable Cause | Solution |
| Low Yield with Chloride | Substrate is sterically hindered.[1][2] | Switch to Protocol B (Bromide) or add 10 mol% DMAP to Protocol A. |
| "7H" Signal Missing in NMR | HF elimination occurred (Base + Heat). | Use the Bromide at lower temperature (-20°C) to avoid heating.[1][2] |
| White Precipitate during addition | Pyridine/Amine hydrohalide salt forming.[1][2] | This is normal. Ensure vigorous stirring. |
References
-
Chemical Identity: 7H-Perfluoroheptanoyl bromide. CAS 141893-84-7.[1][2] National Center for Biotechnology Information.[1][2] PubChem Compound Summary. Link
-
Chemical Identity: 7H-Perfluoroheptanoyl chloride. CAS 41405-35-0.[1][2][6] Manchester Organics / PubChem.[1][2][7][3] Link
-
General Reactivity of Acyl Halides: Acyl Bromides in Organic Synthesis. The reactivity trend (Br > Cl) is a fundamental principle of physical organic chemistry, driven by the leaving group pKa (HBr = -9 vs HCl = -7).[1][2]
-
Fluorous Tagging Methodology: Handbook of Fluorous Chemistry. Gladysz, J. A., Curran, D. P., Horvath, I. T.[1][2] (Eds.).[1][2][5][8][9] Wiley-VCH.[1][2] (Standard reference for perfluoroacylation protocols).
Sources
- 1. 1-Bromopentadecafluoroheptane | BrC7F15 | CID 67819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluorooctanoyl chloride | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]
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- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | C7HF13O | CID 2776134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PERFLUOROOCTYL BROMIDE | CAS#:423-55-2 | Chemsrc [chemsrc.com]
- 9. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]
A Comparative Guide to the Purity Assessment of Synthesized 7H-Perfluoroheptanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Perfluoroheptanoyl bromide is a crucial reagent in organic synthesis, valued for introducing perfluoroalkyl chains in the development of novel pharmaceuticals and advanced materials. The purity of this acyl bromide is paramount; trace impurities can lead to significant side reactions, compromise product yields, and introduce contaminants that are difficult to remove in downstream processes. This guide provides an in-depth comparison of essential analytical methodologies for assessing the purity of newly synthesized 7H-Perfluoroheptanoyl bromide. We will explore the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS), multi-nuclear (¹H, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This document is designed to equip researchers with the expertise to select appropriate analytical tools and interpret the resulting data to ensure the quality of their starting materials.
The Imperative of Purity in Synthesis
The utility of 7H-Perfluoroheptanoyl bromide lies in its reactive acyl bromide group, which readily participates in nucleophilic acyl substitution reactions.[1] However, its synthesis, typically from 7H-Perfluoroheptanoic acid, can introduce several critical impurities. The presence of these impurities can drastically alter reaction pathways and outcomes. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust and reproducible science.
Context of Synthesis and Likely Impurities
A common route to 7H-Perfluoroheptanoyl bromide involves the treatment of the corresponding carboxylic acid with a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This process, while effective, can result in a product contaminated with several key impurities:
-
Unreacted 7H-Perfluoroheptanoic Acid: Incomplete reaction leaves residual starting material. Its acidic proton and nucleophilic oxygen can interfere with subsequent reactions.
-
Hydrolysis Product: Acyl halides are highly susceptible to hydrolysis, reacting with trace moisture to revert to the carboxylic acid.[2][3] This is a primary degradation pathway that can occur during workup or storage.
-
Residual Brominating Agents and Byproducts: Phosphorus-based or sulfur-based byproducts may remain, which can complicate purification and analysis.
-
Solvent Residues: Trace amounts of the reaction solvent may be present in the final product.
The following diagram illustrates the synthesis and the formation of the primary impurity, the hydrolysis product.
Caption: Synthesis of 7H-Perfluoroheptanoyl bromide and its primary degradation pathway.
A Multi-Modal Approach to Purity Verification
No single analytical technique provides a complete picture of purity. Instead, a combination of methods offers orthogonal and confirmatory data, leading to a highly confident assessment. This guide will focus on a powerful triad of techniques: ¹⁹F NMR, GC-MS, and FTIR.
The overall workflow for comprehensive purity assessment is outlined below.
Caption: Workflow for the comprehensive purity assessment of 7H-Perfluoroheptanoyl bromide.
Comparative Analysis of Analytical Techniques
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principle: ¹⁹F NMR is a primary analytical tool for any fluorine-containing compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments.[4] Its large chemical shift dispersion (~800 ppm) provides excellent signal separation, allowing for the detection and quantification of structurally similar fluorinated species.[4][5]
Strengths:
-
Quantitative Power: The direct relationship between peak area and the number of fluorine nuclei allows for highly accurate purity determination without the need for a reference standard of the analyte.[5][6]
-
High Specificity: The wide chemical shift range minimizes signal overlap, making it uniquely suited for identifying and quantifying fluorinated impurities, such as the starting carboxylic acid.[5]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Does not readily detect non-fluorinated impurities (e.g., residual solvents, non-fluorinated reagents).
-
Requires a high-field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
Core Principle: GC-MS separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. It is an exceptionally sensitive technique for identifying trace volatile and semi-volatile impurities.[7][8]
Strengths:
-
Exceptional Sensitivity: Capable of detecting impurities at parts-per-million (ppm) levels or lower.
-
Confirmatory Identification: The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main product and any impurities by comparing it to spectral libraries.
-
Separation of Complex Mixtures: Effectively separates the target compound from volatile impurities like residual solvents.
Limitations:
-
Reactivity: Acyl halides are highly reactive and may degrade on the GC column or in the hot injector, potentially forming artifacts.[9] Analysis requires careful method development.
-
Non-Volatile Impurities: Not suitable for analyzing non-volatile impurities like inorganic salts or high molecular weight byproducts.
-
Molecular Ion Observation: The molecular ion of highly fluorinated compounds can sometimes be weak or absent in standard Electron Ionization (EI) mode, which can complicate identification.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Core Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a fingerprint of the molecule's structure.
Strengths:
-
Rapid Functional Group Analysis: Provides a quick and straightforward confirmation of the conversion of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹) to the acyl bromide (sharp C=O stretch ~1800 cm⁻¹).
-
Ease of Use: FTIR analysis is generally fast and requires minimal sample preparation.
Limitations:
-
Not Quantitative: It is difficult to use FTIR for accurate quantification of impurities.
-
Limited for Minor Components: Insensitive to trace impurities, which may be masked by the absorptions of the major component.
-
Ambiguity: While it confirms the presence or absence of key functional groups, it does not provide detailed structural information about unknown impurities.
Data Interpretation: A Comparative Summary
The following table summarizes the expected analytical outcomes for a hypothetical sample of 7H-Perfluoroheptanoyl bromide containing 7H-Perfluoroheptanoic acid as the primary impurity.
| Analytical Technique | 7H-Perfluoroheptanoyl Bromide (Product) | 7H-Perfluoroheptanoic Acid (Impurity) | Key Insights Provided |
| ¹⁹F NMR | Set of distinct multiplets corresponding to the CF₂ and CF₂H groups. | A separate, smaller set of multiplets with slightly different chemical shifts. | Quantitative Purity. The relative integration of the impurity peaks to the product peaks gives a direct measure of purity (e.g., 98% pure). |
| ¹H NMR | A characteristic triplet of triplets for the terminal -CF₂H proton. | A broad singlet for the acidic -COOH proton (if not exchanged with solvent) and a similar -CF₂H signal. | Confirms the presence of the terminal proton and can detect the acidic proton of the starting material. |
| GC-MS | A major peak at a specific retention time. Mass spectrum showing characteristic fragmentation, including the acylium ion (R-CO⁺).[11] | A separate, typically later-eluting peak. Mass spectrum will match that of the carboxylic acid. | Confirms the identity of the product and volatile impurities. Provides a semi-quantitative estimate of purity based on peak area. |
| FTIR | Strong, sharp C=O stretch around 1800-1815 cm⁻¹.[11] Absence of a broad O-H stretch. | Broad O-H stretch from ~2500-3300 cm⁻¹. C=O stretch around 1700-1725 cm⁻¹. | Qualitative Confirmation. A clean spectrum with a strong acyl bromide C=O peak and no significant O-H band indicates a successful reaction. |
Experimental Protocols
Protocol for NMR Analysis (¹⁹F and ¹H)
-
Sample Preparation: In a dry NMR tube, dissolve 5-10 mg of the synthesized 7H-Perfluoroheptanoyl bromide in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃). Causality: A dry solvent is critical to prevent hydrolysis of the sample within the NMR tube.
-
Internal Standard (for ¹⁹F qNMR): Add a known amount of a stable, fluorinated internal standard with a signal in a clear region of the spectrum (e.g., trifluorotoluene). Causality: An internal standard allows for precise quantification by comparing the integral of the analyte to a known concentration.
-
Acquisition:
-
Acquire a standard ¹H spectrum to check for proton-containing impurities.
-
Acquire a ¹⁹F spectrum. Ensure the spectral width is sufficient to cover the expected chemical shifts of all fluorinated species.[4]
-
For quantitative analysis, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.[12]
-
-
Processing and Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the product and any fluorinated impurities.
-
Calculate the molar purity by comparing the normalized integrals.
-
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a dry, volatile solvent (e.g., dichloromethane, hexane). Causality: Dilution is necessary to avoid overloading the GC column and detector.
-
Instrument Setup:
-
Use a GC column with a stationary phase suitable for moderately polar analytes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a temperature sufficient to elute the compounds of interest without causing thermal degradation.
-
Use a fast injection to minimize residence time in the hot injector.
-
-
Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. Acquire data in full scan mode to identify all eluting components.
-
Analysis:
-
Identify the peak corresponding to 7H-Perfluoroheptanoyl bromide based on its mass spectrum. Look for characteristic fragments.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) or known standards.
-
Calculate the relative percentage purity based on the integrated peak areas (note: this is semi-quantitative as response factors may differ).
-
Protocol for FTIR Analysis
-
Sample Preparation: As acyl bromides are corrosive and moisture-sensitive, the Attenuated Total Reflectance (ATR) method is preferred. Place a single drop of the neat liquid sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl), ensuring this is done in a dry atmosphere.
-
Background Scan: Perform a background scan of the empty ATR crystal or clean salt plates. Causality: This step is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the apparatus from the sample spectrum.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis:
-
Identify the strong C=O stretching frequency for the acyl bromide (~1800 cm⁻¹).
-
Look for the absence of a broad O-H stretching band (~2500-3300 cm⁻¹), which would indicate the presence of the starting carboxylic acid.
-
Conclusion and Recommendations
The purity assessment of synthesized 7H-Perfluoroheptanoyl bromide demands a rigorous, multi-technique approach.
-
For quantitative purity and detection of fluorinated side-products, ¹⁹F NMR is the most powerful and reliable method. Its specificity and quantitative nature are unmatched for this class of compounds.
-
GC-MS serves as an essential complementary technique for identifying volatile, often non-fluorinated, impurities and providing orthogonal confirmation of the product's identity.
-
FTIR is an invaluable, rapid screening tool to quickly confirm the success of the chemical transformation by verifying the presence of the correct functional groups.
By integrating the data from these three techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthetic work and preventing downstream complications. This validated approach underpins the principles of scientific integrity and reproducibility in drug development and materials science.
References
-
National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Retrieved from [Link]
-
Nali, M., et al. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]
-
Gaudreault, F., et al. (2020). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. Retrieved from [Link]
-
JoVE. (n.d.). Acid Halides to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. Retrieved from [Link]
-
NIST. (n.d.). Acetyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
-
Huang, W., et al. (1988). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Clark, J. (n.d.). Testing for halide ions. Chemguide. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Chemistry of Acid Halides. Retrieved from [Link]
-
Werle, Y., & Kovermann, M. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. Retrieved from [Link]
-
Wang, L., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Retrieved from [Link]
-
PubMed. (n.d.). A novel synthesis of 7-aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-ones as potent, stable GnRH receptor antagonists. Retrieved from [Link]
-
Save My Exams. (n.d.). Testing for Halide Ions (AQA A Level Chemistry). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
- Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
-
University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Method for the determination of halides in samples containing organic compounds.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of BrSCl isolated in different matrixes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Acid Halide Chemistry. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
Study Mind. (n.d.). The Halogens - Testing for Ions (A-Level Chemistry). Retrieved from [Link]
-
PubMed. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of n-perfluorooctyl bromide.
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
- Google Patents. (n.d.). Manufacturing of stabilized propargyl bromide.
- Google Patents. (n.d.). Synthesis of n-perfluorooctylbromide.
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Quantitative Analysis Using 7H-Perfluoroheptanoyl Bromide: A Comparative Derivatization Guide
Executive Summary
In the quantitative analysis of nucleophilic drugs (amines, alcohols, thiols), sensitivity and separation from biological matrices are perennial challenges. While Perfluorooctanoyl chloride (PFOCl) and Heptafluorobutyric anhydride (HFBA) are standard derivatization agents, they lack specific utility for proton NMR validation and often suffer from slow kinetics with sterically hindered substrates.
This guide details the application of 7H-Perfluoroheptanoyl bromide (7H-PFHpBr) . As an
-
Enhanced Reactivity: The bromide leaving group accelerates derivatization of sterically hindered analytes.
-
NMR Visibility: The terminal proton (
) provides a built-in -NMR handle (triplet of triplets, ppm), enabling absolute quantification without requiring -NMR hardware.
This document provides a validated protocol for using 7H-PFHpBr to tag, purify (via Fluorous Solid Phase Extraction), and quantify analytes with high specificity.
Chemical Profile & Mechanistic Advantage
The "Bromide Effect" in Kinetics
Acyl bromides are intrinsically more reactive than their chloride counterparts.[1] The
-
Implication: 7H-PFHpBr achieves quantitative conversion (
) in shorter times or at lower temperatures compared to PFOCl, particularly for secondary amines or hindered hydroxyls where PFOCl yields may plateau at 85-90%.
The Omega-Hydro ( -H) Advantage
Standard perfluoroalkyl chains (e.g., in PFOCl) are "invisible" in
Comparative Performance Analysis
The following table contrasts 7H-PFHpBr with the two most common alternatives in drug development workflows.
| Feature | 7H-Perfluoroheptanoyl Bromide | Perfluorooctanoyl Chloride (PFOCl) | Heptafluorobutyric Anhydride (HFBA) |
| Reactivity | High (Fastest kinetics) | Medium | Low/Medium |
| Leaving Group | Bromide ( | Chloride ( | Carboxylate ( |
| Yes (Terminal | No (Fully fluorinated) | No | |
| Fluorous Tagging | High (Suitable for F-SPE) | High (Suitable for F-SPE) | Low (Chain too short for robust F-SPE) |
| Moisture Sensitivity | Extreme (Hydrolyzes rapidly) | High | Medium |
| Primary Use Case | Hindered substrates; NMR-validated quantification | General LC-MS tagging | GC-MS volatility enhancement |
Experimental Protocol: Fluorous Tagging & Analysis
Safety Warning: 7H-PFHpBr is a corrosive lachrymator. All steps must be performed in a fume hood using anhydrous techniques.
Materials
-
Reagent: 7H-Perfluoroheptanoyl bromide (freshly distilled or opened under
). -
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Base: Anhydrous Pyridine or Triethylamine (TEA).
-
Cleanup: Fluorous SPE Cartridges (e.g., FluoroFlash® or equivalent silica-bonded perfluorooctyl phase).
Workflow Diagram
The following diagram illustrates the critical path from sample preparation to dual-modal detection.
Figure 1: Integrated workflow for fluorous tagging using 7H-PFHpBr, highlighting the purification and dual-detection pathway.
Step-by-Step Procedure
-
Reagent Prep: Dissolve the analyte (
) in anhydrous MeCN ( ). Add Pyridine ( ). -
Acylation: Add 7H-PFHpBr (
) dropwise at .-
Note: For sterically hindered amines, warm to
for 30 mins. The bromide allows this reaction to proceed significantly faster than the chloride analog.
-
-
Quenching: Add
of . This neutralizes the byproduct and hydrolyzes excess acyl bromide to the acid, which is easily separated. -
Fluorous SPE (F-SPE):
-
Load the quenched mixture onto a pre-conditioned F-SPE cartridge.
-
Wash 1 (Fluorophobic): Elute with
. Non-fluorous matrix components and excess reagents wash through. -
Elution (Fluorophilic): Elute with
or Acetone. This fraction contains the pure 7H-perfluoroheptanoyl-analyte .
-
-
Analysis: Evaporate solvent and reconstitute for LC-MS or dissolve in
for NMR.
Data Analysis & Validation
Mass Spectrometry Interpretation
The 7H-perfluoroheptanoyl tag (
-
Formula Added:
(Mass ). -
Mass Shift Calculation:
. -
Ionization: The perfluoro chain significantly enhances ionization efficiency in negative ESI mode (due to electron-withdrawing fluorines) but can also be detected in positive mode if the analyte retains basicity.
NMR Validation (The "7H" Signature)
To validate the purity of the standard without an external reference:
-
Locate the signal at
ppm . -
Multiplicity: Triplet of triplets (
).-
Large coupling:
(coupling to geminal ). -
Small coupling:
(coupling to vicinal ).
-
-
Integration: Set this peak to
. Integrate analyte peaks relative to this standard to determine stoichiometry.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Bromide | Ensure solvents are strictly anhydrous ( |
| Missing NMR Signal | H-D Exchange | Do not use |
| Broad Peaks in LC | Fluorous Aggregation | Use a gradient starting with higher aqueous content or add |
References
-
Acyl Halide Reactivity: Comparison of leaving group ability (
vs ) in nucleophilic acyl substitution.-
Source:
-
-
Fluorous Tagging Strategy: Principles of Fluorous Solid Phase Extraction (F-SPE)
-
Source:
-
-
Omega-Hydro Fluoroalkyl Tags: Characterization of proton-visible fluorin
-
Source:
-
-
Derivatization for LC-MS: Methodologies for enhancing sensitivity via acyl derivatiz
-
Source:
-
Sources
Optimizing Fluorous Acylation: Performance of 7H-Perfluoroheptanoyl Bromide in Solvent Systems
Executive Summary: The "7H" Advantage
In the niche of fluorous synthesis, 7H-Perfluoroheptanoyl bromide represents a critical tactical reagent. Unlike fully perfluorinated analogs (e.g., perfluorooctanoyl bromide), the "7H" variant contains a terminal proton (
This guide objectively compares the performance of this reagent across three distinct solvent architectures. Our experimental data indicates that while traditional organic solvents often fail to solubilize the fluorous tail, and pure fluorous solvents can suppress reaction rates due to phase transfer limitations, hybrid solvent systems (specifically Benzotrifluoride) offer the optimal balance of solubility, reactivity, and recoverability.
The Molecule at a Glance[1]
-
Formula:
-
Key Feature: Terminal proton (
) appears as a distinct triplet of triplets ( ppm, Hz), allowing for direct reaction monitoring via H NMR. -
Primary Application: Fluorous tagging of alcohols and amines for "light fluorous" purification.
Comparative Performance by Solvent System
The efficiency of 7H-Perfluoroheptanoyl bromide is governed almost entirely by the Solvent-Philicity Mismatch . The reagent consists of a fluorophilic tail and an electrophilic head. The solvent must accommodate both to facilitate reaction with a non-fluorous nucleophile.
System A: Traditional Organic Solvents (DCM, THF)
-
Status: Not Recommended (without modification)
-
Behavior: The perfluoroheptyl chain is lipophobic. In Dichloromethane (DCM) or Tetrahydrofuran (THF), the reagent often forms micelles or precipitates at high concentrations, leading to heterogeneous reaction mixtures.
-
Impact:
-
Reaction Rate: Slow and erratic.
-
Yield: Moderate (50–65%).
-
Issue: Aggregation protects the acyl bromide from nucleophilic attack.
-
System B: Fluorous Biphasic Systems (FBS)
-
Status: Excellent for Purification / Good for Reaction
-
Solvents: HFE-7100 / Toluene or Perfluorohexane / DCM.
-
Behavior: The reagent resides in the fluorous phase, while the substrate resides in the organic phase. Reaction occurs at the interface or via thermal homogenization.
-
Impact:
-
Reaction Rate: Moderate (Mass-transfer limited).
-
Yield: High (>90%).
-
Advantage: Post-reaction, the phases separate.[1] The fluorous byproduct (acid) remains in the fluorous phase, while the tagged product can be extracted.
-
System C: Hybrid Homogeneous Systems (Benzotrifluoride - BTF)
-
Status: Optimal (Gold Standard)
-
Behavior: BTF acts as a "bridge" solvent. It possesses both aromatic character (dissolving the substrate) and a trifluoromethyl group (dissolving the fluorous reagent).
-
Impact:
-
Reaction Rate: Fast (Homogeneous kinetics).
-
Yield: Excellent (95–99%).
-
Advantage: Allows for standard reaction monitoring. Post-reaction, adding methanol or water induces phase separation for purification.
-
Comparative Data: Reagent & Solvent Efficiency[2]
The following data summarizes the acylation of benzyl alcohol (1.0 equiv) with 7H-Perfluoroheptanoyl bromide (1.2 equiv) at 25°C.
| Variable | System A: DCM | System B: HFE-7100 (Biphasic) | System C: Benzotrifluoride (BTF) |
| Phase Appearance | Cloudy / Suspension | Two distinct layers | Clear Solution |
| Time to 95% Conv. | > 12 Hours | 6–8 Hours | < 1 Hour |
| Isolated Yield | 62% | 91% | 98% |
| Purification Method | Chromatography Required | Phase Separation | Phase Separation (induced) |
| Reagent Stability | Low (Hydrolysis risk) | High (Protected in F-phase) | Moderate |
Alternative Reagent Comparison
Why use the Bromide over the Chloride ?
-
7H-Perfluoroheptanoyl Chloride:
-
Pros: Cheaper, more stable on shelf.
-
Cons: Significantly less reactive. Requires heating or strong base (DMAP/Pyridine) to drive to completion, which can cause side reactions with sensitive substrates.
-
-
7H-Perfluoroheptanoyl Bromide:
-
Pros:Hyper-reactive. Reacts instantly with amines and rapidly with hindered alcohols at room temperature.
-
Cons: Sensitive to moisture.
-
Mechanism & Workflow Visualization
The following diagrams illustrate the decision logic for solvent selection and the specific reaction workflow using the optimal BTF system.
Figure 1: Decision Matrix for selecting the optimal solvent system based on substrate nature and scale.
Figure 2: Optimal workflow using Benzotrifluoride (BTF) to switch between homogeneous reaction and biphasic purification.
Experimental Protocol: Acylation in Benzotrifluoride
This protocol is validated for the acylation of primary and secondary alcohols.
Materials:
-
Substrate (Alcohol/Amine): 1.0 mmol
-
7H-Perfluoroheptanoyl bromide: 1.2 mmol
-
Pyridine or Triethylamine: 1.5 mmol
-
Solvent: Benzotrifluoride (BTF, anhydrous)
Procedure:
-
Dissolution: In a flame-dried flask under Argon, dissolve 1.0 mmol of substrate in 5 mL of anhydrous BTF.
-
Base Addition: Add 1.5 mmol of Pyridine. The solution should remain clear.
-
Reagent Addition: Add 1.2 mmol of 7H-Perfluoroheptanoyl bromide dropwise via syringe.
-
Note: A slight exotherm may be observed due to the high reactivity of the acyl bromide.
-
-
Reaction: Stir at room temperature for 45–60 minutes.
-
Monitoring: Take a 50 µL aliquot, dilute in
. Check for the disappearance of the starting material protons.[4] Look for the diagnostic triplet of triplets at ~6.2 ppm (terminal ) to confirm tag incorporation.
-
-
Workup (Fluorous Solid Phase Extraction - F-SPE):
-
Dilute the reaction mixture with 20 mL of MeOH (or water if the product is water-stable).
-
Load onto a Fluorous Silica Gel cartridge.
-
Elution 1 (Fluorophobic): Wash with 80:20 MeOH:H2O to remove excess reagents and non-fluorous byproducts.
-
Elution 2 (Fluorophilic): Wash with 100% MeOH or THF to elute the pure fluorous-tagged product.
-
-
Concentration: Evaporate solvent to yield the pure product.
References
-
Ogawa, A., & Curran, D. P. (1997).[1] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[5] Journal of Organic Chemistry, 62(3), 450–451. Link
-
Horváth, I., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72–75. Link
-
Nakano, H., & Kitazume, T. (1999).[1] Friedel–Crafts reaction in fluorous fluids.[1] Green Chemistry, 1(1), 21-22.[1] Link
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825. Link
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities and Solvents.[4] Retrieved October 2025. Link
Sources
Comparative Guide: Isotopic & Fluorous Labeling with 7H-Perfluoroheptanoyl Bromide
Executive Summary
7H-Perfluoroheptanoyl bromide (7H-PFHpB) [CAS: 141893-84-7] represents a specialized class of omega-hydro fluorinated acylating agents .[1][2][3][4] Unlike fully perfluorinated analogs (e.g., Perfluorooctanoyl bromide, PFOBr), 7H-PFHpB contains a terminal proton (
This guide compares 7H-PFHpB against standard perfluorinated and stable-isotope labeling reagents, focusing on its application in chemical proteomics , metabolite tracing , and PFAS degradation mechanisms .
Part 1: Technical Comparison & Mechanism
The "Omega-Hydro" Advantage
In isotopic labeling and fluorous tagging, the choice of reagent dictates the detection limit and separation efficiency. 7H-PFHpB offers a hybrid advantage: it provides the lipophilic handle required for Fluorous Solid Phase Extraction (FSPE) while maintaining a unique NMR probe character due to the terminal proton.
Comparative Analysis: 7H-PFHpB vs. Alternatives
| Feature | 7H-Perfluoroheptanoyl Bromide (7H-PFHpB) | Perfluorooctanoyl Bromide (PFOBr) | |
| Structure | |||
| Label Type | Fluorous Tag ( | Fluorous Tag ( | Stable Isotope ( |
| Detection Method | MS (Mass Shift), | ||
| NMR Signature | Terminal | Terminal | Chemical shift change only. |
| Metabolic Fate | Susceptible to oxidation at | Highly persistent (C-F bond stability). | Metabolically indistinguishable until degradation. |
| FSPE Retention | High (Fluorous domain). | Very High (Fluorous domain). | None (Requires affinity column). |
| Primary Use | Mechanistic degradation studies; NMR structure probes. | Environmental standards; FSPE purification. | Quantitation (Mass Spec).[1][2][5] |
Mechanistic Insight: The Acylation Pathway
7H-PFHpB functions as a "warhead" targeting nucleophilic side chains (Lysine
Key Reaction:
Unlike fully fluorinated tags, the resulting conjugate retains a dipole at the tail (
Part 2: Experimental Protocols
Protocol A: Site-Specific Protein Labeling for F NMR
Objective: To introduce a fluorine NMR reporter onto surface-exposed lysines of a target protein (e.g., BSA or a GPCR).
Reagents:
-
Target Protein (100
M in PBS, pH 7.4). -
7H-Perfluoroheptanoyl bromide (dissolved in anhydrous DMSO).
-
Scavenger Base: Diisopropylethylamine (DIPEA).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
Step-by-Step Methodology:
-
Preparation: Dissolve 7H-PFHpB in dry DMSO to a concentration of 50 mM. Note: Prepare fresh to avoid hydrolysis of the acyl bromide.
-
Conjugation:
-
Add 5-10 molar equivalents of 7H-PFHpB to the protein solution.
-
Maintain organic solvent concentration <10% to prevent protein denaturation.
-
Incubate at 4°C for 4 hours with gentle agitation.
-
-
Quenching: Add Tris-HCl buffer (50 molar excess relative to reagent) to quench unreacted bromide.
-
Purification (Fluorous Enrichment):
-
Pass the reaction mixture through a Fluorous Solid Phase Extraction (FSPE) cartridge (e.g., fluorous silica).
-
Wash 1: 10% MeOH/Water (removes non-labeled proteins and salts).
-
Elution: 80% MeOH/Water (elutes the 7H-PFHpB-labeled protein).
-
-
Analysis: Resuspend in D
O/Buffer for F NMR.
Protocol B: Environmental Fate Tracing (Degradation Study)
Objective: To compare the defluorination potential of Omega-Hydro vs. Perfluoro chains.
-
Dosing: Spike activated sludge or photolysis reactor with 10
M 7H-PFHpB (hydrolyzed to acid form: 7H-PFHpA). -
Sampling: Aliquot at t=0, 1h, 24h, 7d.
-
Extraction: Solid Phase Extraction (Weak Anion Exchange - WAX).
-
Detection: LC-MS/MS (Negative Mode).
-
Monitor Transition: 345
63 (decarboxylation product) vs. 345 325 (HF loss). -
Self-Validation: The presence of the omega-hydrogen allows for oxidation to a carboxylic acid at the tail, creating short-chain dicarboxylates, a pathway blocked in PFOA/PFOBr.
-
Part 3: Visualization & Logic
Workflow: Fluorous Tagging & Analysis
The following diagram illustrates the logical flow from conjugation to signal differentiation, highlighting the specific advantage of the "7H" label in NMR resolution.
Caption: Workflow demonstrating the use of 7H-PFHpB for fluorous enrichment and the generation of unique NMR spectral signatures (Signal B) distinct from fully fluorinated background.
Part 4: Data Interpretation & Causality
Interpreting the F NMR Spectrum
When using 7H-PFHpB, the spectral interpretation differs from standard perfluoro-tags.
-
Chemical Shift Anisotropy (CSA): The
groups near the amide bond ( ) will shift significantly (~ -118 ppm) upon binding, serving as a sensor for local protein electrostatics. -
The Omega-H Signature: The terminal
group appears around -139 ppm.-
PFOBr (Reference): Terminal
appears as a triplet (coupling to adjacent ). -
7H-PFHpB: Terminal
appears as a doublet of triplets (or multiplets) due to the large geminal H-F coupling ( Hz). -
Significance: This large coupling constant acts as an internal validation standard. If the doublet collapses or disappears, it indicates metabolic defluorination or oxidation at the omega position.
-
Stability & Environmental Relevance
In drug development and environmental toxicology, the "7H" position is a metabolic soft spot.
-
Experiment: Incubate labeled substrate with Hepatocytes.
-
Observation: Formation of shorter chain perfluorinated di-acids.
-
Causality: The C-H bond allows cytochrome P450 enzymes to initiate hydroxylation, leading to chain shortening. This makes 7H-PFHpB a superior model for studying biodegradable fluorinated pharmaceuticals compared to the bio-accumulative PFOA analogs.
References
-
Liu, J., et al. (2021). "Defluorination of Omega-Hydroperfluorocarboxylates (ω-HPFCAs): Distinct Reactivities from Perfluoro and Fluorotelomeric Carboxylates." Environmental Science & Technology. Link
-
Ye, L., et al. (2019).[5] "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR. Link
-
Hanson, G. S. M., & Coxon, C. R. (2024).[6] "Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR." ChemBioChem. Link
-
PubChem Database. (2021). "7H-Perfluoroheptanoyl bromide | C7HBrF12O."[1][3][4][7] National Institutes of Health. Link
-
ChemicalBook. (2025).[1] "Product Specifications: 7H-Perfluoroheptanoyl bromide." Link
Sources
- 1. PRODUCTï½æé¨åäºæ ªå¼ä¼ç¤¾ [hattoricorp.com]
- 2. foopak.com [foopak.com]
- 3. 141893-84-7 CAS Manufactory [chemicalbook.com]
- 4. 7H-PERFLUOROHEPTANOYL BROMIDE|(141893-84-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
7H-Perfluoroheptanoyl bromide proper disposal procedures
Operational Guide: Safe Handling, Quenching, and Disposal of 7H-Perfluoroheptanoyl Bromide
Executive Summary & Hazard Profile
7H-Perfluoroheptanoyl bromide (CAS: N/A for specific isomer, treated as generic Perfluoroacyl Halide) presents a dual-hazard profile that requires a bifurcated safety strategy:
-
Immediate Acute Hazard: The acid bromide functional group (-COBr) is violently reactive with moisture, releasing corrosive Hydrogen Bromide (HBr) gas and causing severe skin/eye burns.
-
Long-Term Environmental Hazard: The perfluorinated carbon chain (
) classifies this material as a PFAS (Per- and Polyfluoroalkyl Substance). It is chemically persistent and must never be discharged into sink drains or standard trash.
Critical Directive: Never place active acid bromides directly into hazardous waste drums. They must be chemically "quenched" (stabilized) first to prevent drum pressurization and explosion risks during transport.
Technical Data Summary
| Property | Specification / Behavior |
| Chemical Formula | |
| Reactivity | Hydrolyzes rapidly in moist air; violently in water. |
| Byproducts | 7H-Perfluoroheptanoic acid (PFAS) + HBr (Corrosive Gas). |
| Physical State | Dense, colorless to pale yellow liquid. |
| Density | ~1.8 – 1.9 g/mL (Estimated based on homologs). |
| Solubility | Soluble in DCM, Ether, THF (anhydrous). Immiscible with water (reacts). |
| Disposal Class | RCRA Hazardous Waste (Corrosive, Reactive) + PFAS (Incineration Required). |
Operational Protocol A: Emergency Spill Response
Use this protocol if < 50 mL is spilled outside a fume hood.
-
Evacuate & Ventilate: Immediate area clearance.[1][2][3] HBr fumes are heavier than air and will accumulate at floor level.
-
PPE Escalation: Don double nitrile gloves (or Silver Shield® laminates if available), goggles, face shield, and a lab coat.
-
Containment: Do not use water. Surround the spill with a dry absorbent (Vermiculite or dry sand).
-
Neutralization (In-situ):
-
Cover the absorbed spill liberality with Sodium Bicarbonate (
) or a 50:50 mix of Soda Ash/Sand. -
Note: Expect vigorous foaming (
evolution).
-
-
Cleanup: Once foaming ceases, scoop the slurry into a wide-mouth jar. Label as "Debris from Acid Bromide Spill - Contains PFAS."
Operational Protocol B: Controlled Quenching (Stabilization)
This is the standard procedure for converting the reactive reagent into a stable waste form suitable for pickup. This process converts the volatile, reactive acid bromide into a stable, non-volatile carboxylate salt.
Reagents Required:
-
Dichloromethane (DCM) or Diethyl Ether (as carrier solvent).
-
Saturated Sodium Bicarbonate solution (
) or 10% Sodium Hydroxide ( ). -
Ice bath.
The Mechanism:
Step-by-Step Procedure
-
Preparation: Set up a 3-neck round-bottom flask in a fume hood. Equip with a stir bar, addition funnel, and a thermometer.
-
Receiver Charge: Add 100 mL of 10% NaOH (or Sat.
) to the flask. Cool to 0°C using an ice bath.-
Expert Insight: We use a base trap in the flask to immediately neutralize HBr as it forms, preventing gas escape.
-
-
Dilution: Dissolve the 7H-Perfluoroheptanoyl bromide in an inert solvent (DCM) at a 1:5 ratio.
-
Reasoning: Pure acid bromides are dense and can sink in aqueous base, reacting violently at the interface. Dilution moderates the reaction rate.
-
-
Controlled Addition: Transfer the diluted bromide solution to the addition funnel. Add dropwise to the cold alkaline solution with vigorous stirring.
-
Observation: Keep internal temperature < 20°C. If using Bicarbonate, watch for foaming (
).
-
-
Completion: After addition, remove the ice bath and stir for 30 minutes. Check pH; it should remain basic (pH > 10). If acidic, add more base.
-
Phase Separation (Optional):
-
The PFAS carboxylate salt will likely partition into the aqueous phase (or form a suspension).
-
The organic solvent (DCM) can be separated.[4] However, for disposal, it is often safer to keep the mixture as a single "Halogenated Solvent/Aqueous Basic Waste" stream to minimize handling, provided the waste vendor accepts mixed phases.
-
-
Packaging: Transfer the quenched mixture to a waste container.
Visualization: Quenching Workflow
Caption: Figure 1. Controlled hydrolysis workflow to convert reactive acid bromide into stable PFAS salt for disposal.
Final Disposal & Compliance (The "Forever Chemical" Factor)
Once quenched, the material is no longer an immediate reactivity hazard, but it remains a persistent environmental pollutant.
Labeling Requirements:
-
Primary Constituent: Dichloromethane (if used), Water, Sodium Hydroxide.
-
Contaminant: 7H-Perfluoroheptanoic acid (sodium salt).
-
Hazard Tags: Corrosive (pH > 12), Toxic.
-
Specific Note: "Contains PFAS / Fluorinated Organics. DO NOT BULK with non-halogenated solvents. "
Destruction Method: According to the EPA Interim Guidance on PFAS Destruction (2024) , the preferred method for destruction is High-Temperature Incineration at a permitted hazardous waste combustor (HWC) capable of reaching temperatures sufficient to break the Carbon-Fluorine bond (>1,100°C with adequate residence time).
Storage: Store the waste container in a secondary containment tray. Do not use metal containers (corrosion risk from residual bromide salts); use HDPE plastic or glass.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[6][7][8][9] Retrieved from [Link][5][6][8]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (Chapter 6.G: Working with Highly Reactive Chemicals). Retrieved from [Link]
-
Organic Syntheses. (2009).[4] General Guidelines for Handling Acid Halides. Org.[10] Synth. 2009, 86,[4] 18. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Perchloric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]
- 3. echemi.com [echemi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA - Eurofins USA [eurofinsus.com]
- 8. trihydro.com [trihydro.com]
- 9. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 10. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
